2-benzyl-3-hydroxy-3H-isoindol-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-hydroxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXQIBENKOFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Mechanistic Overview of the Isoindolinone Scaffold
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct mechanistic data for 2-benzyl-3-hydroxy-3H-isoindol-1-one is not extensively available in the current scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of isoindolinone derivatives, offering insights into the potential biological activities of the title compound based on its structural class.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] These activities range from antimicrobial and anticancer effects to central nervous system modulation. This technical guide consolidates the current understanding of the mechanisms of action associated with isoindolinone derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.
Potential Mechanisms of Action of Isoindolinone Derivatives
Based on extensive research into various substituted isoindolinones, several key mechanisms of action have been identified. These provide a foundational framework for investigating the specific activities of this compound.
Enzyme Inhibition
A significant number of isoindolinone derivatives exert their biological effects through the inhibition of specific enzymes.
Several isoindolinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[3]
-
Mechanism: Isoindolinone derivatives can interact with the active sites of AChE and BuChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This can lead to improved cholinergic neurotransmission.
A study on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones demonstrated their potential as multi-target agents for Alzheimer's disease, with one of the most promising compounds exhibiting inhibitory activity against both AChE and β-secretase (BACE-1), as well as inhibiting β-amyloid aggregation.[4]
Certain isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms.[5] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5]
-
Mechanism: The isoindolinone scaffold can serve as a core pharmacophore that interacts with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[5]
Anticancer Activity
The isoindolinone core is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.
Tryptophanol-derived isoindolinones have been identified as novel direct reactivators of wild-type and mutant p53, a tumor suppressor protein that is often inactivated in cancer.[6]
-
Mechanism: These compounds can restore the wild-type conformation and DNA-binding ability of mutant p53, potentially by enhancing its interaction with heat shock protein 70 (Hsp70).[6] This reactivation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.
Naturally occurring isoindolinones, such as Chlorizidine A, have shown cytotoxicity against human colon cancer cell lines like HCT-116.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for various isoindolinone derivatives from the cited literature.
Table 1: Cholinesterase and BACE-1 Inhibition by an Isoindoline-1,3-dione Derivative [4]
| Compound | Target Enzyme | IC50 (µM) | Percent Inhibition (%) at 50 µM |
| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | eeAChE | 3.33 | - |
| hBACE-1 | - | 43.7 |
eeAChE: eel acetylcholinesterase; hBACE-1: human β-secretase
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives [5]
| Compound | Target Isoform | Ki (nM) | IC50 (nM) |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | hCA I | 22.03 ± 9.21 | - |
| 2-propanol derivative | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |
| cyclohexanol derivative | hCA I | 16.09 ± 4.14 | - |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | hCA II | - | 13.02 ± 0.041 |
| Acetazolamide (Standard) | hCA I | - | - |
| Acetazolamide (Standard) | hCA II | - | - |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; hCA: human carbonic anhydrase
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of isoindolinone derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE and BuChE activity.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Procedure:
-
Prepare a solution of the test compound in a suitable buffer.
-
Add the enzyme (AChE or BuChE) and incubate.
-
Add DTNB to the mixture.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Monitor the change in absorbance at 412 nm over time.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Determine the IC50 value from a dose-response curve.
-
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on hCA I and II is typically assessed by measuring the inhibition of the enzyme's esterase activity.
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor (e.g., acetazolamide).
-
In a 96-well plate, add buffer, the enzyme solution (hCA I or hCA II), and the test compound solution.
-
Pre-incubate the mixture at room temperature.
-
Start the reaction by adding the substrate (p-NPA).
-
Measure the absorbance at 400 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values.
-
Visualizing Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows related to the activities of isoindolinone derivatives.
Caption: Potential p53 reactivation pathway by tryptophanol-derived isoindolinones.
Caption: Experimental workflow for cholinesterase inhibition assay.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the broader family of isoindolinone derivatives exhibits a rich and diverse pharmacology. The potential for this compound to act as an enzyme inhibitor, particularly targeting cholinesterases or carbonic anhydrases, or to possess anticancer properties through mechanisms like p53 activation, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research into the therapeutic potential of this and related isoindolinone compounds. Future studies should focus on screening this compound against a panel of relevant biological targets to uncover its specific mechanism of action and therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindolinone Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. While specific data on 2-benzyl-3-hydroxy-3H-isoindol-1-one is limited, the broader class of isoindolinone derivatives has demonstrated a remarkable diversity of pharmacological effects. This technical guide provides an in-depth overview of the prominent biological activities associated with the isoindolinone scaffold, including its anticancer, enzyme inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with quantitative bioactivity data and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Prominence of the Isoindolinone Scaffold
Isoindolin-1-ones are nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have been extensively explored and have shown a wide range of therapeutic potential, acting as anticancer, anti-inflammatory, antiviral, and CNS-active agents. The structural versatility of the isoindolinone ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. This guide will delve into the key biological activities reported for this important class of compounds.
Key Biological Activities of Isoindolinone Derivatives
The isoindolinone scaffold has been associated with a multitude of biological activities, with the most prominent being anticancer, enzyme inhibition, and antimicrobial effects.
Anticancer Activity
A significant body of research has focused on the potent antitumor properties of isoindolinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected isoindolinone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 (Liver Cancer) | 5.89 | [1](--INVALID-LINK--) |
| Isoindolinone Derivative 5a | HCT116 (Colon Cancer) | 0.0656 | [2](--INVALID-LINK--) |
| Isoindolinone Derivative 5b | HCT116 (Colon Cancer) | 0.0651 | [2](--INVALID-LINK--) |
| Isoindolinone Derivative 13a | HCT116 (Colon Cancer) | 0.0579 | [2](--INVALID-LINK--) |
| Ferrocene-substituted isoindolinone 11h | A549 (Lung Cancer) | 1.0 | [3] |
| Ferrocene-substituted isoindolinone 11h | MCF-7 (Breast Cancer) | 1.5 | [3] |
Enzyme Inhibition
Isoindolinone derivatives have emerged as potent inhibitors of several key enzymes implicated in various diseases.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer and other diseases. Several isoindolinone derivatives have been identified as potent HDAC inhibitors.[2][4]
Quantitative HDAC Inhibition Data
| Compound | Target | IC50 (nM) | Reference |
| Isoindolinone Derivative 5a | HDAC1 | 65.6 | [2](--INVALID-LINK--) |
| Isoindolinone Derivative 5b | HDAC1 | 65.1 | [2](--INVALID-LINK--) |
| Isoindolinone Derivative 13a | HDAC1 | 57.9 | [2](--INVALID-LINK--) |
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5][6]
Quantitative Carbonic Anhydrase Inhibition Data
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a) | hCA I | 22.03 ± 9.21 | 25.17 ± 0.412 | [5](--INVALID-LINK--) |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a) | hCA II | 20.14 ± 4.14 | 28.31 ± 0.115 | [5](--INVALID-LINK--) |
| 2-propanol derivative (2c) | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [5](--INVALID-LINK--) |
| 2-propanol derivative (2c) | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [5](--INVALID-LINK--) |
| Cyclohexanol derivative (2f) | hCA I | 16.09 ± 4.14 | 19.33 ± 0.119 | [5](--INVALID-LINK--) |
| Cyclohexanol derivative (2f) | hCA II | 14.87 ± 3.25 | 21.15 ± 0.114 | [5](--INVALID-LINK--) |
Antimicrobial Activity
Several isoindolinone derivatives have been reported to possess antibacterial and antifungal properties, suggesting their potential as a new class of antimicrobial agents.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate.[10][11][12][13]
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing trypsin and a stop reagent like Trichostatin A)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the HDAC1 enzyme in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC1 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate for an additional 10-15 minutes at room temperature and measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[5][6][14][15][16][17][18]
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II)
-
CA assay buffer (e.g., Tris-HCl buffer)
-
Substrate (e.g., p-nitrophenyl acetate)
-
96-well microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a solution of the CA enzyme in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution.
-
Incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate (p-nitrophenyl acetate) to each well.
-
Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 400-405 nm) over time in a kinetic mode.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 and Ki values are determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[19][20][21][22][23][24][25][26][27][28]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Standardized inoculum of the microorganism
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of isoindolinone derivatives can be attributed to their interaction with various cellular targets and signaling pathways.
HDAC Inhibition and Cancer
HDAC inhibitors, including certain isoindolinone derivatives, promote the acetylation of histones, leading to a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
Caption: HDAC Inhibition Pathway by Isoindolinone Derivatives.
Carbonic Anhydrase Inhibition
Isoindolinone-based carbonic anhydrase inhibitors typically contain a zinc-binding group that coordinates to the zinc ion in the active site of the enzyme. This interaction blocks the access of the substrate (carbon dioxide), thereby inhibiting the enzyme's catalytic activity.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel isoindolinone-based therapeutic agents typically follow a structured workflow, from chemical synthesis to comprehensive biological evaluation.
Caption: General Workflow for Isoindolinone Drug Discovery.
Conclusion and Future Directions
The isoindolinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer and enzyme inhibitory effects, underscores the significant potential of this class of compounds. While substantial research has been conducted on various derivatives, further exploration of the structure-activity relationships is warranted to design more potent and selective agents. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and accelerate the translation of promising isoindolinone derivatives from the laboratory to the clinic. The continued investigation into the biological activities of compounds like this compound and its analogues will undoubtedly contribute to the advancement of new and effective therapies for a multitude of diseases.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 16. protocols.io [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 24. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 25. ovid.com [ovid.com]
- 26. journals.asm.org [journals.asm.org]
- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
An In-Depth Technical Guide to 2-Benzyl-3-hydroxy-3H-isoindol-1-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2-benzyl-3-hydroxy-3H-isoindol-1-one derivatives and their analogs. The isoindolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and efficient approach involves the condensation of an N-substituted phthalimide with an appropriate organometallic reagent or the cyclization of 2-formylbenzoic acid derivatives with primary amines.
General Experimental Protocol: Catalyst-Free Three-Component Reaction in Water
A green and efficient method for the synthesis of 2-benzyl-3-substituted-isoindolin-1-ones involves a one-pot, three-component reaction in water. This catalyst-free approach offers high yields and a broad substrate scope.
Materials:
-
o-Formylbenzoic acid
-
Benzylamine
-
Substituted Acetophenone (or other suitable ketone)
-
Water (as solvent)
Procedure:
-
To a round-bottom flask, add o-formylbenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and the substituted acetophenone (1.2 mmol).
-
Add 5 mL of water to the flask.
-
The reaction mixture is stirred and heated at 70-80 °C for 12-24 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This method has been reported to produce yields of up to 96%.
General Experimental Protocol: Synthesis from 2-Benzoylbenzoic Acid
Another versatile method for synthesizing 3-hydroxyisoindolinone derivatives starts from 2-benzoylbenzoic acid.
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
An appropriate alcohol (e.g., ethanol, methanol)
-
Dichloromethane (DCM) as solvent
-
Trifluoroacetic acid (TFA) (catalytic amount)
Procedure:
-
Dissolve 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
To this solution, add chlorosulfonyl isocyanate (CSI) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add the desired alcohol (e.g., ethanol, 1.2 eq) to the reaction mixture and stir for an additional 1 hour.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel.
Biological Activities and Pharmacological Potential
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial and Fungicidal Activity
Several isoindolinone derivatives have been shown to possess significant antimicrobial and fungicidal properties. Preliminary in vitro tests have indicated that certain bridged tricyclic isoindolinones exhibit good fungicidal activities.
Enzyme Inhibition
2.2.1. Carbonic Anhydrase Inhibition
Isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes. Some synthesized compounds have shown superior inhibitory effects compared to the standard inhibitor acetazolamide, with Ki values in the nanomolar range.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Isoindolinone Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| 2c | 16.09 ± 4.14 | 14.87 ± 3.25 |
| 2f | 11.48 ± 4.18 | 9.32 ± 2.35 |
| Acetazolamide (Standard) | 250 | 12 |
2.2.2. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Certain isoindoline-1,3-dione derivatives, which are structurally related to the core topic, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.
Table 2: Cholinesterase Inhibition Data for Selected Isoindoline-1,3-dione Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| Derivative I | 1.12 | - |
| Derivative III | - | 21.24 |
| Donepezil (Standard) | 0.03 | 3.45 |
Experimental Protocols for Biological Assays
Carbonic Anhydrase Inhibition Assay
The esterase activity of hCA I and II is determined spectrophotometrically.
Materials:
-
Purified hCA I and hCA II isoforms
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (isoindolinone derivatives)
-
Acetazolamide (standard inhibitor)
-
96-well microplate reader
Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add 140 µL of Tris-HCl buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the enzyme solution.
-
The plate is incubated for 10 minutes at 25 °C.
-
The reaction is initiated by adding 10 µL of NPA solution.
-
The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the absorbance at 348 nm or 400 nm at regular intervals.
-
The inhibitory effect of the compounds is calculated as the percentage of remaining enzyme activity.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Donepezil or Galantamine (standard inhibitor)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE solution.
-
The plate is incubated for 15 minutes at 25 °C.
-
Following incubation, 10 µL of DTNB solution is added to each well.
-
The reaction is initiated by the addition of 10 µL of ATCI solution.
-
The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm for 5 minutes.
-
The percentage of inhibition is calculated by comparing the rates of reaction of the test compounds with that of the control.
-
IC50 values are determined from the dose-response curves.
Signaling Pathways and Mechanism of Action
Recent studies suggest that isoindolinone derivatives can exert their biological effects by modulating key cellular signaling pathways, including the NRF2 and p53 pathways.
NRF2 Signaling Pathway
Some isoindoline-dione derivatives have been shown to provide neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, NRF2 dissociates from KEAP1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.
p53 Signaling Pathway
Tryptophanol-derived isoindolinones have been identified as activators of the tumor suppressor protein p53. In many cancers, p53 is inactivated by its negative regulator, murine double minute 2 (MDM2). Small molecules that can inhibit the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The this compound core structure and its analogs represent a versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility and diverse biological activities, including antimicrobial, fungicidal, and enzyme inhibitory properties, underscore their potential in addressing a range of medical needs. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as NRF2 and p53, opens up new avenues for the rational design of next-generation drug candidates with enhanced efficacy and selectivity. This guide provides a foundational resource to aid researchers in their efforts to explore and exploit the full therapeutic potential of this promising class of compounds.
References
Spectroscopic and Synthetic Profile of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the core structure of 2-benzyl-3-hydroxy-3H-isoindol-1-one. While specific experimental data for this exact compound is not extensively available in published literature, this document compiles and presents data from closely related analogs to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The isoindolinone scaffold is a key pharmacophore in a variety of biologically active compounds, making a thorough understanding of its derivatives crucial for the design of new therapeutic agents.
Spectroscopic Data Analysis
Precise spectroscopic data for this compound is not readily found in peer-reviewed literature. However, by examining structurally similar compounds, we can predict the expected spectral characteristics. The following tables summarize key spectroscopic data for representative 3-hydroxyisoindolin-1-one derivatives.
Table 1: ¹H NMR Spectroscopic Data of Related Isoindolinone Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | CDCl₃ | 7.65 (d, J = 7.4 Hz, 1H), 7.53-7.46 (m, 2H), 7.44-7.41 (m, 1H), 4.01 (d, J = 10.0 Hz, 1H), 3.75 (d, J = 9.9 Hz, 1H), 3.27 (s, 3H), 1.64 (s, 9H)[1] |
| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | CDCl₃ | 7.63 (d, J = 7.5 Hz, 1H), 7.55-7.52 (m, 1H), 7.48 (d, J = 7.4 Hz, 1H), 7.43-7.40 (m, 1H), 3.47-3.41 (m, 1H), 3.25 (s, 1H), 3.06-3.00 (m, 1H), 2.20-2.06 (m, 2H), 1.71-1.58 (m, 2H), 1.35-1.28 (m, 6H), 0.90-0.87 (m, 3H), 0.49 (t, J = 7.5 Hz, 3H)[1] |
| 2-Acetyl-3-ethyl-3-hydroxyisoindolin-1-one | CDCl₃ | 7.88 (d, J = 7.6 Hz, 1H), 7.74-7.71 (m, 1H), 7.61-7.56 (m, 2H), 4.86 (br, 1H), 2.68 (s, 3H), 2.66-2.60 (m, 1H), 2.30-2.23 (m, 1H), 0.53 (t, J = 7.5 Hz, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data of Related Isoindolinone Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | CDCl₃ | 168.4, 146.9, 131.9, 131.8, 129.5, 122.6, 121.5, 92.0, 76.0, 59.3, 56.4, 29.1[1] |
| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | CDCl₃ | 167.5, 146.4, 132.1, 131.6, 129.4, 123.1, 121.5, 92.1, 38.7, 31.5, 29.0, 28.9, 27.1, 22.6, 14.0, 7.8[1] |
| 2-Acetyl-3-ethyl-3-hydroxyisoindolin-1-one | CDCl₃ | 173.2, 166.9, 145.8, 134.9, 130.2, 129.6, 124.7, 122.3, 93.8, 32.1, 25.9, 8.6[1] |
Table 3: Mass Spectrometry Data of Related Isoindolinone Derivatives
| Compound | Ionization Method | Calculated [M+H]⁺ or [M+Na]⁺ | Found [M+H]⁺ or [M+Na]⁺ |
| 2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | ESI | 272.1263 [M+Na]⁺ | 272.1269[1] |
| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | ESI | 284.1626 [M+Na]⁺ | 284.1630[1] |
| 2-([1,1'-Biphenyl]-4-yl)-3-ethyl-3-hydroxyisoindolin-1-one | ESI | 330.1494 [M+H]⁺ | 330.1498[1] |
Experimental Protocols
The synthesis of 3-hydroxyisoindolin-1-ones can be achieved through various synthetic routes. A common and effective method involves the reaction of 3-alkylidenephthalides with primary amines under ultrasonic irradiation, which generates the desired 3-hydroxyisoindolinone core.[2] This approach is noted for its efficiency and good yields.[2]
General Synthetic Protocol for 3-Hydroxyisoindolin-1-ones:
A representative procedure for the synthesis of a 3-substituted-2-alkylisoindolin-1-one, which can be adapted for the synthesis of this compound, is as follows:
-
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (1 equivalent) and the desired primary amine (e.g., benzylamine, 2 equivalents) are dissolved in a suitable solvent such as isopropanol.
-
The reaction mixture is subjected to ultrasonic irradiation in a pre-heated ultrasonic bath (e.g., at 50 °C) for a specified time (e.g., 30 minutes). [2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography on silica gel.
The formation of the 3-hydroxyisoindolin-1-one is generally confirmed by the appearance of characteristic signals in the ¹H NMR spectrum, such as two doublet peaks for the benzylic protons, and a signal for the hemiaminal carbon around 90 ppm in the ¹³C NMR spectrum.[2]
Visualized Workflows and Pathways
To further elucidate the synthetic and characterization process, the following diagrams are provided.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Putative reaction pathway for the formation of the target compound.
References
The Isoindolinone Core: A Journey from Stigma to Staple of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold, a bicyclic aromatic lactam, holds a unique and dramatic place in the annals of medicinal chemistry. Its history is a compelling narrative of initial promise, devastating tragedy, and remarkable redemption. Once associated with one of the most profound iatrogenic disasters of the 20th century, the isoindolinone core has re-emerged as a privileged structure in modern drug discovery, leading to the development of powerful therapeutics for cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of isoindolinone compounds, with a focus on their synthesis, biological activity, and mechanism of action.
A Tumultuous History: The Discovery of Isoindolinones and the Thalidomide Tragedy
The story of isoindolinone-based drugs is inextricably linked with the infamous history of thalidomide. While the isoindolinone core itself was known to chemists earlier, its journey into the pharmaceutical world began in the mid-20th century.
The First Synthesis and Early Developments
The foundational chemistry for synthesizing the phthalimide group, a key component of many bioactive isoindolinones, was laid by German chemist Siegmund Gabriel in 1887 with the development of the Gabriel synthesis.[1][2][3] This reaction provides a method for the synthesis of primary amines from alkyl halides via the intermediacy of a phthalimide derivative.
The Rise and Fall of Thalidomide
In the 1950s, the Swiss pharmaceutical company CIBA synthesized a series of compounds, including one that would later be known as thalidomide.[4] It was initially developed by the German pharmaceutical company Chemie Grünenthal and marketed in 1957 as a sedative and antiemetic, proving particularly effective against morning sickness in pregnant women.[4] Tragically, by the early 1960s, a devastating link was established between thalidomide use during pregnancy and a wave of severe birth defects, most notably phocomelia, a condition characterized by malformed limbs. This led to the withdrawal of the drug from the market and a fundamental overhaul of drug safety and testing regulations worldwide.
The Renaissance of Isoindolinones: From Pariah to Pillar of Therapy
For decades, thalidomide and the isoindolinone scaffold were stigmatized. However, astute clinical observations and dedicated research efforts led to a remarkable revival of interest in this class of compounds.
Unforeseen Therapeutic Effects
In the 1960s, a serendipitous discovery revealed thalidomide's potent anti-inflammatory properties when it was used to treat erythema nodosum leprosum (ENL), a painful complication of leprosy. This marked the beginning of thalidomide's renaissance and prompted further investigation into its mechanisms of action beyond sedation.
The Dawn of the Immunomodulatory Drugs (IMiDs®)
Subsequent research in the 1990s and 2000s led to the development of thalidomide analogs with improved safety and efficacy profiles. These compounds, known as Immunomodulatory Drugs (IMiDs®), include lenalidomide (Revlimid®) and pomalidomide (Pomalyst®).[5] These second and third-generation isoindolinone derivatives have become cornerstone therapies for multiple myeloma and other hematological malignancies.[5]
Mechanism of Action: The Cereblon Connection
A pivotal breakthrough in understanding the biological activity of immunomodulatory isoindolinones came with the identification of Cereblon (CRBN) as their primary molecular target.[6] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7][8]
A Molecular Glue
Thalidomide and its analogs act as "molecular glues," inducing a neomorphic interaction between CRBN and specific substrate proteins that are not its natural targets.[9] This leads to the ubiquitination and subsequent proteasomal degradation of these neo-substrates.
Key Downstream Targets
The primary neo-substrates responsible for the therapeutic effects of IMiDs in multiple myeloma are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[8][10] The degradation of these factors leads to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, and the stimulation of an anti-tumor immune response through the activation of T cells and Natural Killer (NK) cells.[10]
Caption: Signaling pathway of immunomodulatory isoindolinones.
Quantitative Biological Data
The development of new isoindolinone derivatives is driven by the desire to enhance their therapeutic index, improving potency while minimizing off-target effects. The following tables summarize key quantitative data for thalidomide and its principal analogs.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50) of Isoindolinone Derivatives in Multiple Myeloma Cell Lines
| Compound | MM.1S (μM) | H929 (μM) | U266 (μM) |
| Thalidomide | >10 | >10 | >10 |
| Lenalidomide | 1.0 | 2.5 | 5.0 |
| Pomalidomide | 0.05 | 0.1 | 0.3 |
Data compiled from various sources.
Table 2: Cereblon (CRBN) Binding Affinity of Isoindolinone Derivatives
| Compound | Binding Affinity (Kd, μM) |
| Thalidomide | ~0.2 |
| Lenalidomide | ~0.1 |
| Pomalidomide | ~0.02 |
Data compiled from various sources.
Experimental Protocols
The synthesis of the isoindolinone core and its derivatives has evolved, with numerous methods reported in the literature. Below are representative protocols for the synthesis of thalidomide and a general method for the preparation of pomalidomide conjugates.
Synthesis of Thalidomide
A Facile Two-Step Synthesis: [3]
-
Step 1: Formation of N-Phthaloyl-DL-glutamic acid:
-
Phthalic anhydride and L-glutamic acid are reacted in a suitable solvent (e.g., pyridine) with heating.
-
The intermediate, N-phthaloyl-L-glutamic acid, is formed. Due to the reaction conditions, racemization occurs, yielding the DL-form.
-
-
Step 2: Cyclization to Thalidomide:
-
The N-phthaloyl-DL-glutamic acid is then cyclized using a dehydrating agent, such as thionyl chloride or by heating with a catalyst like sodium acetate in acetic anhydride, to form the glutarimide ring, yielding thalidomide.
-
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 9. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2-Benzyl-3-Hydroxy-3H-Isoindol-1-one Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Analysis of a Promising Scaffold for Targeted Therapies
The 2-benzyl-3-hydroxy-3H-isoindol-1-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound class, with a particular focus on their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA damage repair. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Core Structure and Rationale for Investigation
The isoindolinone ring system is a common motif in a variety of biologically active molecules. The 2-benzyl and 3-hydroxy substitutions provide key points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The benzyl group can be substituted to explore interactions with hydrophobic pockets and to modulate pharmacokinetic parameters. The hydroxyl group at the 3-position is crucial for interaction with the target protein, often acting as a key hydrogen bond donor or acceptor.
Structure-Activity Relationship (SAR) Analysis
Recent research has highlighted the potential of isoindolinone derivatives as potent PARP-1 inhibitors. The following sections summarize the key SAR findings based on available data.
Modifications at the 1-Position of the Isoindolinone Core
The introduction of a methyl group at the 1-position of the isoindolinone core has been shown to be a critical determinant of stereoselective PARP-1 inhibition.[1]
Table 1: Impact of C1-Methylation on PARP-1 Inhibition [1]
| Compound | C1-Stereochemistry | PARP-1 Kd (μM) | Cellular PAR Assay IC50 (μM) |
| (±)-7 | Racemic | 0.04 | 0.256 |
| NMS-P515 | (S) | 0.016 | 0.027 |
| (R)-13 | (R) | >10 | >10 |
As illustrated in Table 1, the (S)-enantiomer (NMS-P515) exhibits significantly greater potency in both biochemical and cellular assays compared to the (R)-enantiomer and the racemic mixture.[1] This stereospecificity highlights the importance of the three-dimensional arrangement of substituents for optimal interaction with the PARP-1 active site.
Modifications of the Benzyl Group
While a comprehensive SAR study on the 2-benzyl group of the 3-hydroxyisoindolinone core is not extensively documented in a single source, general principles from related PARP inhibitors suggest that substitutions on the benzyl ring can modulate activity. It is anticipated that electron-donating or withdrawing groups, as well as positional isomers, would influence the electronic properties and steric fit of the molecule within the enzyme's binding pocket.
Modifications at the 3-Position
The 3-hydroxy group is a key pharmacophoric feature. Its ability to form hydrogen bonds is crucial for anchoring the molecule in the active site of PARP-1. Modifications at this position, such as conversion to an ether or ester, would likely disrupt this key interaction and lead to a significant loss of activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following protocols are representative of the key experiments cited in the investigation of isoindolinone-based PARP inhibitors.
PARP-1 Enzymatic Assay (Homogeneous AlphaLISA® Format)
This assay is designed to measure the enzymatic activity of PARP-1 through the detection of poly(ADP-ribosyl)ated histone substrate.
Materials:
-
Purified recombinant PARP-1 enzyme
-
Biotinylated histone substrate
-
NAD+
-
ADP-Ribose Binding Reagent
-
AlphaLISA® Anti-Rabbit Acceptor Beads
-
Streptavidin-conjugated Donor Beads
-
Assay Buffer (e.g., 1X PP-01 Assay Buffer with DTT)
-
384-well Optiplate
-
AlphaScreen microplate reader
-
Reaction Setup:
-
Prepare a master mix containing biotinylated histone substrate, NAD+, and assay buffer.
-
Add the master mix to the wells of a 384-well plate.
-
Add the test inhibitor compounds at various concentrations. Control wells should contain vehicle (e.g., DMSO).
-
Initiate the reaction by adding diluted PARP-1 enzyme to all wells except the "Blank" controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
-
Detection:
-
Add a mixture of AlphaLISA® Anti-Rabbit Acceptor Beads and ADP-Ribose Binding Reagent to each well.
-
Incubate for up to 1 hour at room temperature.
-
Add Streptavidin-conjugated Donor Beads to each well.
-
-
Data Acquisition:
-
Measure the Alpha-counts using an AlphaScreen microplate reader. The signal is directly proportional to PARP-1 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular PARP Activity Assay (Immunofluorescence)
This cell-based assay quantifies the level of poly(ADP-ribose) (PAR) formation within cells, providing a measure of PARP activity in a more physiological context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) for inducing DNA damage
-
PARP inhibitors (test compounds)
-
Fixation solution (e.g., cold methanol/acetone)
-
Blocking buffer (e.g., PBS with serum)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
Cell Culture and Treatment:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test PARP inhibitors for a specified time (e.g., 6 hours).
-
Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 6 minutes).
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by immersing the coverslips in cold methanol/acetone.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary anti-PAR antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells.
-
-
Data Analysis:
-
Determine the reduction in PAR formation in inhibitor-treated cells compared to vehicle-treated controls to calculate the IC50 values.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. The key SAR insights, particularly the stereochemical preference at the C1 position, provide a strong foundation for further optimization. Future efforts should focus on a systematic exploration of substitutions on the 2-benzyl group to enhance potency and modulate pharmacokinetic properties. Additionally, co-crystallization studies with a broader range of analogs will be instrumental in elucidating the precise binding interactions and guiding rational drug design. The detailed experimental protocols provided herein offer a robust framework for conducting these future investigations.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2-benzyl-3-hydroxy-3H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-benzyl-3-hydroxy-3H-isoindol-1-one. The methods described are based on common analytical techniques employed for the analysis of related isoindolinone compounds and can be adapted for various research and drug development applications, including purity assessment, pharmacokinetic studies, and metabolite identification.
Overview of Analytical Techniques
The analysis of isoindolinone derivatives, including this compound, is typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful tool for the quantification and identification of these compounds in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for thermally stable and volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and characterization of the compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification and purity assessment of this compound in bulk material or simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Expected) | 5-10 min (dependent on exact gradient) |
| Linearity Range | 1 - 100 µg/mL |
HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 10 | 90 |
| 12 | 10 | 90 |
| 13 | 90 | 10 |
| 15 | 90 | 10 |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum. A validated LC-MS/MS method for a similar indolinone derivative has been reported and can be adapted.[1]
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard and Sample Preparation (from Plasma):
-
Spiking: Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control samples.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to 1 volume of plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Value |
| Column | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive |
| Detection | MRM |
| Limit of Quantification (LOQ) | Expected in the low ng/mL range[1] |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be a suitable method for the analysis of this compound, provided the compound is thermally stable or can be derivatized to improve its volatility and thermal stability.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., HP-5MS).
Experimental Protocol:
-
Derivatization (Optional but Recommended):
-
To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).
-
To a dried sample, add 50 µL of pyridine and 50 µL of BSTFA.
-
Heat at 70 °C for 30 minutes.
-
-
Sample Preparation:
-
Dissolve the (derivatized) sample in a suitable solvent like ethyl acetate.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the (derivatized) this compound based on its retention time and mass spectrum.
-
Quantification can be performed using a calibration curve prepared with derivatized standards.
-
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min) -> 280 °C (10 °C/min, hold 10 min) |
| Ionization | EI (70 eV) |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecule.
-
Expected NMR Data (Illustrative)
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | Aromatic protons (7-8 ppm), Benzyl CH₂ (4-5 ppm), CH-OH (5-6 ppm), OH (variable) |
| ¹³C NMR | Carbonyl (165-175 ppm), Aromatic carbons (120-150 ppm), C-OH (~90 ppm), Benzyl CH₂ (~45 ppm) |
Logical Relationship for Structural Elucidation
References
Application Notes and Protocols: Purification of 2-Benzyl-3-hydroxy-3H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-benzyl-3-hydroxy-3H-isoindol-1-one, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, supported by experimental data and procedural workflows.
Overview of Purification Strategies
The primary methods for purifying this compound from crude reaction mixtures involve column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. Column chromatography is highly effective for separating the target compound from byproducts with different polarities. Recrystallization is a suitable technique for removing minor impurities and obtaining a highly crystalline final product.
Data Presentation: Comparison of Purification Techniques
Quantitative data from literature on the purification of analogous 3-hydroxyisoindolin-1-one derivatives are summarized below. While specific data for this compound is not extensively reported, the data for structurally similar compounds provide a strong indication of expected outcomes.
| Compound | Purification Method | Eluent/Solvent System | Yield (%) | Purity/Notes | Reference |
| 2-(3,5-Dimethylphenyl)-3-ethyl-3-hydroxyisoindolin-1-one | Column Chromatography | Not specified | 61 | White solid | The Royal Society of Chemistry[1] |
| 2-(t-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | Column Chromatography | Not specified | 38 | White solid | The Royal Society of Chemistry[1] |
| 3-Ethyl-2-(4-fluorophenyl)-3-hydroxyisoindolin-1-one | Column Chromatography | Not specified | 43 | White solid | The Royal Society of Chemistry[1] |
| General 3-hydroxyisoindolin-1-ones | Column Chromatography | n-hexane/EtOAc (2:1) | - | General procedure | The Royal Society of Chemistry[2] |
| General 3-hydroxyisoindolin-1-ones | Column Chromatography | n-hexane/ethyl acetate | - | Gradient system | RSC Advances[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a solvent system of n-hexane:ethyl acetate. A starting ratio of 4:1 (n-hexane:ethyl acetate) is recommended.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 2:1) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1) and visualize the spots under UV light (254 nm).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined experimentally.
Materials:
-
Purified this compound (from column chromatography or crude)
-
Recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture such as ethyl acetate/hexane)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser)
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow: Column Chromatography
References
Application Notes and Protocols for 2-benzyl-3-hydroxy-3H-isoindol-1-one in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-benzyl-3-hydroxy-3H-isoindol-1-one belongs to the isoindolinone class of heterocyclic compounds. This structural motif is present in a variety of biologically active molecules and natural products.[1] Isoindolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] These compounds have been investigated for their potential as therapeutic agents in various diseases, including cancer and neurodegenerative disorders.[4][5]
This document provides detailed application notes and protocols for the in vitro evaluation of this compound, leveraging established methodologies for the broader isoindolinone class. The provided protocols will focus on assessing the cytotoxic and potential anticancer effects of the compound, as this is a prominently studied activity for this class of molecules.[4][6]
Physicochemical Properties and Handling
| Property | Value | Reference |
| IUPAC Name | 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | PhytoBank |
| Molecular Formula | C15H13NO2 | PhytoBank |
| Molecular Weight | 239.27 g/mol | PhytoBank |
| Appearance | White solid (typical for related compounds) | N/A |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low. | General knowledge |
Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).
In Vitro Applications and Experimental Protocols
The primary application for a novel isoindolinone derivative like this compound is the evaluation of its biological activity. Based on the literature for this class of compounds, promising areas of investigation include:
-
Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.[4][6]
-
Enzyme Inhibition: Evaluating the inhibitory potential against enzymes such as carbonic anhydrases or cholinesterases.[1][2]
-
Antioxidant Activity: Determining the radical scavenging and antioxidant potential.[1]
-
Antimicrobial Activity: Screening against various bacterial and fungal strains.[1]
Below are detailed protocols for two key in vitro assays: a cytotoxicity assay to evaluate anticancer potential and a carbonic anhydrase inhibition assay.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma, or HepG2 human hepatocarcinoma).[6]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow:
Figure 1: Workflow for the MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on the activity of human carbonic anhydrase (hCA) isozymes, such as hCA I and hCA II.[1]
Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol. The product, 4-nitrophenol, is a yellow-colored compound that can be quantified spectrophotometrically at 400 nm. The rate of formation of 4-nitrophenol is proportional to the enzyme's activity.
Materials:
-
This compound
-
Purified human carbonic anhydrase I and II
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well plates
-
Microplate reader
Experimental Workflow:
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-(2-hydroximinopropyl)-3-hydroxy-oxindole | C18H18N2O3 | CID 91896407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- | C8H7NO2 | CID 590923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhytoBank: Showing 2-benzyl-3-hydroxy-1-isoindolinone (PHY0174053) [phytobank.ca]
protocol for dissolving 2-benzyl-3-hydroxy-3H-isoindol-1-one
An Application Note and Protocol for the Dissolution of 2-benzyl-3-hydroxy-3H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of this compound, a member of the isoindolinone class of compounds. The information is intended to guide researchers in preparing solutions for various experimental applications, including in vitro biological assays and analytical studies.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This application note provides a recommended protocol for solubilization, along with safety precautions and a summary of expected solubility in common laboratory solvents based on the properties of structurally related compounds.
Physicochemical Properties and Solubility
While specific experimental data for this compound is limited, the general characteristics of isoindolinone derivatives suggest low solubility in aqueous solutions and better solubility in organic solvents. The presence of both a hydroxyl group and a benzyl group suggests a molecule with moderate polarity.
Table 1: Solubility Characteristics of this compound and a Structurally Related Compound
| Solvent | Compound | Expected Solubility | Quantitative Data (if available) | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound | High | Not available. | A common solvent for preparing stock solutions of organic compounds for biological assays. |
| Ethanol | This compound | Moderate to High | Not available. | May be a suitable solvent or co-solvent. |
| Methanol | This compound | Moderate to High | Not available. | Often used in the synthesis and purification of isoindolinone derivatives. |
| Dichloromethane (DCM) | This compound | Moderate to High | Not available. | A common solvent for organic reactions involving isoindolinones. |
| Acetonitrile | This compound | Moderate | Not available. | Used in some synthetic procedures for related compounds. |
| Aqueous Buffers (e.g., PBS pH 7.4) | This compound | Low | Not available. | Expected to have poor water solubility. |
| Aqueous Buffer (pH 7.4) | 1-benzyl-1H-indazol-3-ol | Low | 12.5 µg/mL[1] | Data for a structurally similar compound, suggesting low aqueous solubility for the target compound as well. |
Safety and Handling Precautions
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol for Dissolution
This protocol provides a general procedure for dissolving this compound to prepare a stock solution. The choice of solvent and final concentration should be guided by the specific requirements of the downstream application.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask, vials)
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance. Perform this step in a well-ventilated area or a fume hood.
-
Solvent Addition: Transfer the weighed compound to a suitable volumetric flask or vial. Add a small amount of the chosen solvent (e.g., DMSO) to the container.
-
Initial Dissolution: Gently swirl the container or use a vortex mixer to facilitate the dissolution of the solid.
-
Complete Dissolution: Continue adding the solvent in portions while mixing until the desired final volume and concentration are reached. Ensure that all the solid has completely dissolved.
-
Aiding Solubilization (Optional): If the compound does not readily dissolve, gentle warming (do not exceed 40-50°C, and ensure the solvent is not volatile and flammable) or sonication in a water bath for a few minutes can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage of Stock Solution: Store the prepared stock solution in a tightly sealed, clearly labeled container. For short-term storage, refrigeration (2-8°C) is generally suitable. For long-term storage, aliquoting the solution into smaller volumes and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the dissolution protocol for this compound.
References
Application Notes and Protocols for Isoindolinone Derivatives in Neuroscience
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 2-benzyl-3-hydroxy-3H-isoindol-1-one in neuroscience. The following application notes and protocols are based on research conducted on structurally related compounds, primarily isoindoline-1,3-dione and isoindolin-1-one derivatives , which have shown potential in the context of neurodegenerative diseases, particularly Alzheimer's disease. These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.
Application Notes
The isoindolinone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a variety of biological activities. In the field of neuroscience, these compounds are primarily being explored for their potential as multi-target-directed ligands for the treatment of complex neurodegenerative disorders like Alzheimer's disease.
The core strategy involves designing molecules that can simultaneously modulate multiple pathological pathways implicated in the disease. The available research on isoindoline-1,3-dione derivatives highlights their potential to act as:
-
Cholinesterase Inhibitors: A key therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Several isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against these enzymes.[1][2]
-
Inhibitors of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into senile plaques is a pathological hallmark of Alzheimer's disease. Some isoindoline-1,3-dione derivatives have been shown to interfere with this aggregation process, suggesting a disease-modifying potential.[1]
-
β-Secretase (BACE1) Inhibitors: BACE1 is the primary enzyme involved in the production of Aβ peptides. Inhibition of BACE1 is a major therapeutic target to reduce Aβ load in the brain. Certain derivatives have shown inhibitory activity against BACE1.[1]
-
Neuroprotective Agents: Beyond specific enzyme inhibition, some of these compounds have demonstrated neuroprotective effects against Aβ-induced toxicity in cellular models.[1]
The multi-target approach, combining cholinesterase inhibition with anti-amyloid strategies, is a promising avenue for developing more effective therapies for Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of representative isoindoline-1,3-dione derivatives from the literature. This data provides a comparative overview of their potency against various targets.
| Compound ID | Target Enzyme/Process | IC50 / % Inhibition | Reference |
| Compound III (a potent AChE inhibitor) | Human AChE | IC50 = 0.268 µM | [1] |
| Aβ Aggregation | 66% at 10 µM | [1] | |
| Compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) | eeAChE | IC50 = 3.33 µM | [1] |
| hBACE-1 | 43.7% at 50 µM | [1] | |
| Aβ Aggregation | 24.9% at 10 µM | [1] | |
| Derivative I (with a phenyl substituent at position 4 of piperazine) | AChE | IC50 = 1.12 µM | [2] |
| Derivative III (with a diphenylmethyl moiety) | BuChE | IC50 = 21.24 µM | [2] |
| N-benzyl pyridinium hybrids of isoindoline-1,3-dione | AChE | IC50 values ranging from 2.1 to 7.4 µM | [2] |
| Derivatives with N-benzylamine and N-methylbenzylamine moiety | AChE | IC50 = 34 nM | [2] |
| BuChE | IC50 = 0.54 µM | [2] |
Experimental Protocols
The following are generalized protocols derived from the methodologies described in the cited literature for the synthesis and evaluation of isoindoline-1,3-dione derivatives.
Protocol 1: General Synthesis of 2-(Benzylamino-2-Hydroxyalkyl)isoindoline-1,3-diones
This protocol describes a general procedure for the synthesis of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives.
Materials:
-
Appropriately substituted 2-(oxiran-2-ylalkyl)isoindoline-1,3-dione
-
Substituted benzylamine
-
n-Propanol
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-(oxiran-2-ylalkyl)isoindoline-1,3-dione (1.0 eq) in n-propanol.
-
Add the substituted benzylamine (1.0 eq) to the solution.
-
Add a catalytic amount of pyridine.
-
Reflux the reaction mixture and monitor its progress by TLC (e.g., DCM/MeOH, 9.5/0.5, v/v).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivative.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and Mass Spectrometry (MS).[1]
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (eeAChE) or human recombinant (hAChE)
-
Butyrylcholinesterase (BuChE) from equine serum (eqBuChE) or human serum (hBuChE)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (isoindolinone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE or BuChE enzyme solution.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Run a control reaction without the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Visualizations
Signaling Pathway
Caption: Mechanism of action of isoindolinone derivatives as acetylcholinesterase inhibitors.
Experimental Workflow
Caption: Experimental workflow for the evaluation of isoindolinone derivatives in neuroscience.
References
Application Notes and Protocols for the Experimental Study of 2-benzyl-3-hydroxy-3H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of the novel compound, 2-benzyl-3-hydroxy-3H-isoindol-1-one. Given the known biological activities of the isoindolinone scaffold, this document outlines a tiered approach to investigate its potential as an anticancer and anti-inflammatory agent. The protocols herein are designed to be adaptable for early-stage drug discovery and preclinical assessment.
Part 1: In Vitro Evaluation of Biological Activity
The initial phase of investigation focuses on determining the cytotoxic and anti-inflammatory potential of this compound in relevant human cell lines.
Assessment of Cytotoxicity in Cancer Cell Lines
A primary step is to evaluate the compound's ability to inhibit the growth of cancer cells. This is crucial for identifying its potential as an anticancer agent.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of the test compound.
Protocol: MTT Assay for Cell Viability [1][2][3][4]
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Incubation Time (h) | IC₅₀ (µM) of this compound |
| MCF-7 | 24 | 75.2 |
| 48 | 48.5 | |
| 72 | 25.1 | |
| A549 | 24 | 82.1 |
| 48 | 55.3 | |
| 72 | 30.8 |
Investigation of Apoptosis Induction
To understand the mechanism of cell death induced by the compound, it is essential to determine if it triggers apoptosis.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining [5][6][7][8][9]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Hypothetical Apoptosis Analysis in MCF-7 Cells
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| Compound (IC₅₀, 48h) | 45.8 | 35.1 | 19.1 |
Elucidation of Mechanism of Action: Signaling Pathway Analysis
Western blotting can be employed to investigate the effect of the compound on key signaling pathways involved in cell survival and apoptosis (e.g., Akt, MAPK pathways).[10][11]
Protocol: Western Blotting [12][13]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[12] Wash and incubate with secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway affected by the test compound.
Part 2: In Vivo Evaluation of Efficacy and Safety
Following promising in vitro results, the next step is to assess the compound's efficacy and safety in animal models.
Anticancer Efficacy in a Xenograft Mouse Model[16]
This model evaluates the ability of the compound to inhibit tumor growth in a living organism.
Experimental Workflow for In Vivo Anticancer Efficacy
Caption: Workflow for assessing in vivo anticancer efficacy.
Protocol: A549 Xenograft Model [14]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
A549 human lung cancer cells
-
This compound
-
Vehicle for administration
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject A549 cells into the flank of each mouse.[14]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.
-
Compound Administration: Administer the compound (e.g., at two different dose levels) and vehicle to the respective groups daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers and body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Data Presentation: Hypothetical In Vivo Anticancer Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Average Tumor Weight at Day 21 (mg) |
| Vehicle Control | 1250 ± 150 | 1100 ± 120 |
| Compound (Low Dose) | 750 ± 110 | 680 ± 90 |
| Compound (High Dose) | 400 ± 80 | 350 ± 60 |
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model[18][19][20]
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
This compound
-
Positive control (e.g., Indomethacin)
-
Pletismometer
Procedure:
-
Animal Grouping and Fasting: Group the rats and fast them overnight with free access to water.
-
Compound Administration: Administer the test compound, positive control, or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Treatment Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin | 0.30 ± 0.04 | 64.7 |
| Compound (Low Dose) | 0.65 ± 0.06 | 23.5 |
| Compound (High Dose) | 0.42 ± 0.05 | 50.6 |
These application notes and protocols provide a structured and detailed approach for the initial investigation of this compound. The findings from these studies will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this novel compound.
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-benzyl-3-hydroxy-3H-isoindol-1-one and Related Isoindolinone Derivatives
Disclaimer: No specific dosage or concentration data has been published for the exact compound 2-benzyl-3-hydroxy-3H-isoindol-1-one. The following application notes and protocols are based on studies of structurally related isoindolinone and isoindole-1,3-dione derivatives. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentrations and dosages for their specific application.
Introduction
Isoindolin-1-one is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide range of biological activities.[1] Derivatives of this heterocyclic system have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The compound this compound belongs to this versatile class of molecules. These application notes provide an overview of potential applications and generalized protocols for the in vitro and in vivo evaluation of this and related compounds.
Data Presentation: In Vitro Efficacy of Structurally Related Isoindolinone Derivatives
The following tables summarize the effective concentrations of various isoindolinone derivatives in a range of in vitro assays. This data can be used to guide the selection of starting concentrations for the evaluation of this compound.
Table 1: Cytotoxicity of Isoindolinone Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Assay | Effective Concentration (IC₅₀) | Reference |
| 2-benzyl-6-substituted-ethoxy-isoindolinone | HepG2 | MTT | 5.89 µM | |
| 3-methyleneisoindolinones | CAL27 | MTT | 24.99 - 83.29 µM | [3] |
| N-benzylisoindole-1,3-dione | A549-Luc | MTT | 114.25 - 116.26 µM | [4] |
| Isoindoline derivatives | HT-29 | Cell growth inhibition | 10 - 200 µM (dose-dependent effects) | [5] |
| Ferrocene-substituted isoindolinone | A549, MCF-7 | Not specified | 1.0 - 1.5 µM | [6] |
Table 2: Antimicrobial Activity of Isoindolinone Derivatives
| Compound Class | Organism | Assay | Effective Concentration (MIC/EC₅₀) | Reference |
| Isoindolin-1-one derivatives | Xanthomonas oryzae pv. oryzae | Not specified | EC₅₀ = 21.3 µg/mL | [7][8] |
| N-substituted isoindolin-1-ones | Gram-positive & Gram-negative bacteria | MIC | Not specified, activity reported | [9] |
| Isoindolin-1-one-3-phosphonates | L. monocytogenes, C. albicans | Inhibition zone | 22 - 38 mm | [10] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Isoindolinone Derivatives
| Compound Class | Target/Assay | Cell Line/System | Effective Concentration (IC₅₀/Kᵢ) | Reference |
| 3-substituted-indolin-2-one | LPS-induced NO production | RAW264.7 | 10 - 80 µM (non-toxic concentrations) | [11] |
| Isoindolinone derivatives | Human Carbonic Anhydrase I/II | Enzyme assay | Kᵢ = 9.32 - 160.34 nM | [2][12] |
| 2,3-disubstituted isoindolin-1-ones | Jack bean urease | Enzyme assay | IC₅₀ = 10.07 µM | [13] |
| SARS-CoV-2 3CL protease inhibitors | Enzyme assay | Not applicable | IC₅₀ = 5.29 - 6.74 µM | [14] |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium. The final concentrations may range from 0.1 to 200 µM.[5]
-
Add the diluted compound to the wells and incubate for 24 to 48 hours.[5]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (DMSO)
-
Bacterial inoculum standardized to a specific concentration
Procedure:
-
Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls.
-
Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.
-
Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is for evaluating the in vivo anti-inflammatory effect of a test compound in a rodent model.
Materials:
-
Rodents (e.g., rats or mice)
-
Test compound formulated for intraperitoneal (i.p.) administration
-
Carrageenan solution
-
Positive control anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle control
-
Pletysmometer
Procedure:
-
Acclimatize the animals and divide them into groups (vehicle control, positive control, and test compound groups).
-
Administer the test compound (e.g., at doses of 5, 10, and 20 mg/kg, i.p.) or controls 30 minutes before carrageenan injection.[15]
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Inject carrageenan into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.[15]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Potential Signaling Pathway Modulation
Isoindolinone derivatives have been reported to modulate various signaling pathways. For instance, some derivatives have shown anti-inflammatory effects by regulating the Akt, MAPK, and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[11] A potential mechanism of action could involve the inhibition of upstream kinases or transcription factors that lead to the production of pro-inflammatory mediators.
Caption: Potential inhibition of the NF-κB signaling pathway by an isoindolinone derivative.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Isoindolinones via Reductive C-N Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolinones are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, have made the development of efficient synthetic routes to this scaffold a significant focus in medicinal chemistry and drug discovery. Reductive C-N coupling has emerged as a powerful and atom-economical strategy for the construction of the isoindolinone framework, offering a direct and often milder alternative to traditional multi-step syntheses. This application note provides detailed protocols for four distinct and effective methods for the synthesis of isoindolinones via reductive C-N coupling, utilizing platinum, iridium, nickel, and palladium catalysis.
General Reaction Scheme
The synthesis of isoindolinones through reductive C-N coupling generally involves the condensation of a carbonyl group and an amine, followed by an intramolecular cyclization and reduction sequence. The specific starting materials and catalysts define the scope and efficiency of each method.
Caption: General workflow for isoindolinone synthesis via reductive C-N coupling.
Method 1: Platinum-Catalyzed Reductive Amidation of 2-Carboxybenzaldehyde
This method employs ultrathin platinum nanowires as a highly efficient and reusable catalyst for the one-pot synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and various amines under a hydrogen atmosphere.[1][2]
Experimental Protocol
Materials:
-
2-Carboxybenzaldehyde
-
Amine (aliphatic or aromatic)
-
Platinum Nanowires (Pt NWs) catalyst
-
1,4-Dioxane (solvent)
-
Hydrogen gas (1 bar)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (0.5 mmol, 75 mg).
-
Add the corresponding amine (0.5 mmol).
-
Add the Pt NWs catalyst (5 mol% Pt).
-
Add 1,4-dioxane (5 mL) as the solvent.
-
Seal the tube, and then purge with hydrogen gas three times.
-
Pressurize the tube with hydrogen gas to 1 bar.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully release the hydrogen pressure.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-substituted isoindolinone.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-Phenylisoindolin-1-one | 98 |
| 2 | 4-Methylaniline | 2-(p-Tolyl)isoindolin-1-one | 99 |
| 3 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)isoindolin-1-one | 99 |
| 4 | 4-Chloroaniline | 2-(4-Chlorophenyl)isoindolin-1-one | 95 |
| 5 | Benzylamine | 2-Benzylisoindolin-1-one | 92 |
| 6 | n-Butylamine | 2-(n-Butyl)isoindolin-1-one | 85 |
Reaction conditions: 2-carboxybenzaldehyde (0.5 mmol), amine (0.5 mmol), Pt NWs (5 mol% Pt), 1,4-dioxane (5 mL), H₂ (1 bar), 80 °C, 24 h. Isolated yields.
Reaction Workflow
Caption: Workflow for Pt-catalyzed isoindolinone synthesis.
Method 2: Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid
This protocol describes a sustainable and efficient synthesis of phthalimidines (isoindolinones) from 2-formylbenzoic acid and primary amines using an iridium catalyst with formic acid as the hydrogen source. The reaction proceeds in a green solvent system of water and ethanol.[3][4]
Experimental Protocol
Materials:
-
2-Formylbenzoic acid
-
Primary amine
-
[Cp*IrCl₂]₂ (catalyst)
-
Formic acid (HCOOH)
-
Water/Ethanol (1:1 v/v) solvent mixture
Procedure:
-
In a screw-capped vial, combine 2-formylbenzoic acid (0.5 mmol, 75 mg) and the primary amine (0.55 mmol).
-
Add the [Cp*IrCl₂]₂ catalyst (0.0025 mmol, 2 mg, 0.5 mol%).
-
Add the water/ethanol (1:1, 2 mL) solvent mixture.
-
Add formic acid (1.0 mmol, 38 µL).
-
Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the pure phthalimidine.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)isoindolin-1-one | 96 |
| 2 | Aniline | 2-Phenylisoindolin-1-one | 92 |
| 3 | 4-Fluoroaniline | 2-(4-Fluorophenyl)isoindolin-1-one | 94 |
| 4 | Benzylamine | 2-Benzylisoindolin-1-one | 88 |
| 5 | Cyclohexylamine | 2-Cyclohexylisoindolin-1-one | 85 |
| 6 | 2-Phenylethanamine | 2-Phenethylisoindolin-1-one | 90 |
Reaction conditions: 2-formylbenzoic acid (0.5 mmol), amine (0.55 mmol), [CpIrCl₂]₂ (0.5 mol%), HCOOH (1.0 mmol), H₂O/EtOH (1:1, 2 mL), 80 °C, 12 h. Isolated yields.*
Signaling Pathway of Catalytic Cycle
References
- 1. Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-3-hydroxy-3H-isoindol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzyl-3-hydroxy-3H-isoindol-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method involves the condensation of 2-formylbenzoic acid with benzylamine. This reaction is often carried out in water at elevated temperatures and can proceed without a catalyst, offering a green and mild reaction pathway.[1]
Q2: What are the expected yields for this synthesis?
A2: Under optimal conditions, yields for the synthesis of isoindolinone derivatives via the condensation of 2-formylbenzoic acid and benzylamine in water can be as high as 96%.[1] However, yields can vary based on reaction conditions and purification methods.
Q3: What are the typical reaction conditions?
A3: Optimal conditions for the catalyst-free synthesis in water are typically around 70°C with a reaction time of 12 hours.[1]
Q4: How can the product be purified?
A4: Purification is commonly achieved through flash chromatography. Following the reaction, the mixture is often worked up by adding water and a suitable organic solvent like dichloromethane (DCM), neutralizing with acid, separating the organic layer, drying it, and then concentrating it before chromatographic separation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction. | - Ensure the reaction temperature is maintained at the optimal level (e.g., 70°C for the aqueous route). - Extend the reaction time. - Verify the quality and purity of starting materials (2-formylbenzoic acid and benzylamine). |
| Incorrect stoichiometry. | - Re-verify the molar ratios of the reactants. | |
| Presence of Multiple Spots on TLC | Formation of side products. | - The reaction of 3-hydroxyisoindolinones with certain reagents like hydrazine can lead to the formation of phthalazinone byproducts.[2] - Consider optimizing reaction conditions (temperature, solvent) to minimize side reactions. |
| Decomposition of the product. | - 3-hydroxyisoindolinones can be sensitive to acidic or basic conditions. Ensure the work-up procedure is performed carefully, for instance, by neutralizing with dilute acid.[2] | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase. | - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane) to ensure complete recovery from the aqueous layer.[2] |
| Oily product that does not crystallize. | - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purification by column chromatography is the recommended method. | |
| Low Yield After Purification | Loss of product during work-up and purification. | - Minimize the number of transfer steps. - Ensure the chosen solvent system for chromatography provides good separation and recovery. |
| Inefficient extraction. | - Increase the number of extractions or use a continuous liquid-liquid extractor for more efficient recovery. |
Experimental Protocols
Catalyst-Free Synthesis in Water [1]
-
Reactant Preparation: In a reaction vessel, combine 2-formylbenzoic acid and benzylamine in a 1:1 molar ratio.
-
Solvent Addition: Add deionized water to the reaction vessel.
-
Reaction: Heat the mixture to 70°C and stir for 12 hours.
-
Work-up: After cooling to room temperature, add dichloromethane (DCM) and water. Neutralize with a dilute acid solution (e.g., 1M HCl).
-
Extraction: Separate the organic layer and extract the aqueous layer multiple times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 2-benzyl-3-hydroxy-3H-isoindol-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield of 2-benzyl-3-hydroxy-3H-isoindol-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 2-formylbenzoic acid and benzylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion. | 1a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, extend the reaction duration. 1b. Increase Temperature: For the catalyst-free method in water, ensure the temperature is maintained at 70°C.[1] For other solvent systems, a higher temperature may be required. |
| 2. Poor Quality Reagents: 2-formylbenzoic acid or benzylamine may be old or impure, affecting their reactivity. | 2a. Verify Reagent Purity: Use freshly opened or purified reagents. The purity of starting materials can be checked by melting point or NMR spectroscopy. | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield. | 3a. Optimize Molar Ratio: While a 1:1 molar ratio is standard, a slight excess of the amine can sometimes drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (2-formylbenzoic acid:benzylamine). | |
| Formation of Significant By-products | 1. Side Reactions: At higher temperatures or with certain catalysts, side reactions such as the formation of N-benzylphthalimide may occur. | 1a. Control Temperature: Avoid excessive heating. For the aqueous method, do not exceed 70-80°C. 1b. Catalyst-Free Approach: The use of a catalyst-free system in water can minimize side reactions.[1] |
| 2. Oxidation of Aldehyde: The aldehyde group of 2-formylbenzoic acid can be susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures. | 2a. Inert Atmosphere: While not always necessary for this specific synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. | |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. | 1a. Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation of the product. 1b. Solvent Choice for Washing: Wash the crude product with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove non-polar impurities without dissolving the product. |
| 2. Emulsion during Extraction: If an extraction is performed, an emulsion layer may form, making separation difficult. | 2a. Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A high-yielding and environmentally friendly method involves the catalyst-free reaction of 2-formylbenzoic acid and benzylamine in water. This method has been reported to produce yields of up to 96% under optimal conditions.[1]
Q2: What are the optimal reaction conditions for the catalyst-free synthesis in water?
The optimal conditions for the catalyst-free synthesis are:
-
Solvent: Water[1]
-
Temperature: 70°C[1]
-
Reaction Time: 12 hours[1]
-
Molar Ratio: An equimolar ratio of 2-formylbenzoic acid and benzylamine.
Q3: Are there alternative synthetic methods available?
Yes, several other methods exist for the synthesis of isoindolinones. These include:
-
Palladium-catalyzed intramolecular cyclization: This method can be used for related structures and may be adaptable.
-
Iridium-catalyzed reductive lactamization: This offers a sustainable route from 2-formylbenzoic acid and primary amines.
-
Microwave-assisted synthesis: Microwave irradiation can sometimes reduce reaction times and improve yields.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials (2-formylbenzoic acid and benzylamine) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What is the best way to purify the final product?
The crude product can often be purified by simple filtration and washing with a suitable solvent. If further purification is required, recrystallization from a solvent system like ethanol/water or column chromatography on silica gel can be employed.
Data Presentation
Table 1: Effect of Solvent on Yield in Catalyst-Free Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | 70 | 12 | ~96 | [1] |
| Ethanol | 70 | 12 | Lower than water | Inferred from[1] |
| Toluene | 70 | 12 | Lower than water | Inferred from[1] |
| Acetonitrile | 70 | 12 | Lower than water | Inferred from[1] |
Table 2: Effect of Temperature on Yield in Catalyst-Free Aqueous Synthesis
| Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| 50 | Water | 12 | Moderate | Inferred from[1] |
| 70 | Water | 12 | ~96 | [1] |
| 90 | Water | 12 | High, potential for by-products | Inferred from general principles |
Experimental Protocols
Key Experiment: Catalyst-Free Synthesis of this compound in Water
This protocol is based on the high-yield, environmentally friendly method reported in the literature.[1]
Materials:
-
2-formylbenzoic acid
-
Benzylamine
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1 equivalent).
-
Solvent Addition: Add a sufficient amount of deionized water to the flask to ensure the reactants can be stirred effectively.
-
Amine Addition: While stirring, add benzylamine (1 equivalent) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at 70°C for 12 hours. The progress can be monitored by TLC.
-
Work-up: After 12 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether, to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
stability and degradation of 2-benzyl-3-hydroxy-3H-isoindol-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-benzyl-3-hydroxy-3H-isoindolin-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability and degradation data for 2-benzyl-3-hydroxy-3H-isoindolin-1-one are not extensively available in public literature. The following information is based on the general chemical properties of isoindolinone derivatives and established principles of pharmaceutical stability testing. The provided quantitative data and degradation pathways are illustrative examples.
Troubleshooting Guide
This section addresses common problems that may arise during the handling, analysis, and stability testing of 2-benzyl-3-hydroxy-3H-isoindolin-1-one.
Sample Handling and Storage
-
Question: My solid sample of 2-benzyl-3-hydroxy-3H-isoindolin-1-one has changed color over time. What could be the cause?
-
Answer: Color change can indicate degradation. Isoindolinone compounds can be susceptible to oxidation and photodecomposition. Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Question: I am observing poor solubility of the compound in my desired solvent. What can I do?
-
Answer: 2-benzyl-3-hydroxy-3H-isoindolin-1-one is a largely non-polar molecule. Solubility can be increased by using more polar organic solvents such as DMSO, DMF, or by gently warming the solution. For aqueous solutions, the addition of a co-solvent may be necessary. Always check for degradation when heating solutions.
-
Analytical Issues (HPLC)
-
Question: I am seeing peak tailing for my compound during HPLC analysis. What are the possible reasons and solutions?
-
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: The hydroxyl group in the molecule can have secondary interactions with residual silanols on the HPLC column. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress silanol ionization. Using a column with end-capping can also mitigate this.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent.
-
-
-
Question: My retention times are shifting between injections. How can I stabilize them?
-
Answer: Retention time drift can be due to:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
-
Mobile Phase Composition Change: If using a freshly prepared mobile phase, ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the mobile phase composition.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
-
-
Question: I am observing extra peaks in my chromatogram that were not present initially. What do they represent?
-
Answer: The appearance of new peaks likely indicates degradation of your compound. These could be degradation products formed due to exposure to light, air (oxidation), or reactive species in your solvent or mobile phase. It is also possible that these are process-related impurities from the synthesis.
-
Frequently Asked Questions (FAQs)
-
Question: What are the likely degradation pathways for 2-benzyl-3-hydroxy-3H-isoindolin-1-one?
-
Answer: Based on its structure, the following degradation pathways are plausible:
-
Oxidation: The tertiary alcohol at the 3-position and the benzylic position are susceptible to oxidation.
-
Hydrolysis: Under strong acidic or basic conditions, the lactam ring could potentially undergo hydrolysis.
-
Photodegradation: Aromatic systems like the isoindolinone core can be susceptible to degradation upon exposure to UV light.
-
-
-
Question: How should I store solutions of 2-benzyl-3-hydroxy-3H-isoindolin-1-one?
-
Answer: For short-term storage, solutions should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store solutions frozen at -20 °C or below. If possible, degas the solvent and store under an inert atmosphere.
-
-
Question: What analytical techniques are suitable for stability studies of this compound?
-
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This allows for the separation and quantification of the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of any degradation products formed.
-
Data Presentation
Table 1: Example Forced Degradation Data for 2-benzyl-3-hydroxy-3H-isoindolin-1-one
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acidic | 24 | 60 | ~ 5% | Hydrolysis product |
| 0.1 M HCl | ||||
| Basic | 24 | 60 | ~ 15% | Hydrolysis product, Ring-opened species |
| 0.1 M NaOH | ||||
| Oxidative | 24 | 25 (RT) | ~ 10% | Oxidized at C3, Oxidized at benzylic position |
| 3% H₂O₂ | ||||
| Thermal | 48 | 80 | ~ 8% | Unspecified degradants |
| (Solid State) | ||||
| Photolytic | 24 | 25 (RT) | ~ 20% | Photodegradation adducts |
| (ICH Q1B) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2-benzyl-3-hydroxy-3H-isoindolin-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. After the specified time, dissolve the solid in the initial solvent to the desired concentration for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the sample by HPLC.
-
Control Samples: Prepare control samples by diluting the stock solution with the respective solvent and storing them under normal conditions, protected from light and at a low temperature.
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways for the molecule.
Caption: Troubleshooting logic for common HPLC issues.
overcoming solubility issues of 2-benzyl-3-hydroxy-3H-isoindol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 2-benzyl-3-hydroxy-3H-isoindol-1-one and similar poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its chemical structure, which includes multiple aromatic rings (a benzyl group and the isoindolinone core), this compound is predicted to be a hydrophobic molecule with low aqueous solubility.[1][2] The presence of a hydroxyl (-OH) group and a lactam ring may contribute some polar character, but the large nonpolar surface area will likely dominate its physical properties. Compounds with high hydrophobicity and a crystalline structure often exhibit poor solubility in water.[1][3]
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: The first step is to determine the compound's solubility in a range of common solvents. This includes aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0) and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[4][5] This initial screening will help establish a baseline and inform subsequent formulation strategies. For early-stage discovery, a kinetic solubility assessment is often sufficient.[6]
Q3: What are the primary strategies for formulating poorly soluble compounds like this one for in vitro and in vivo studies?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble Active Pharmaceutical Ingredients (APIs).[1][7][8] The selection of a method depends on the specific application, required concentration, and the physicochemical properties of the compound.[8] Key strategies include:
-
pH Adjustment: For ionizable compounds, modifying the pH of the medium can significantly increase solubility.[9]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solvent's capacity to dissolve hydrophobic compounds.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, forming a complex with higher aqueous solubility.[11][12]
-
Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core.[11]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can improve the dissolution rate.[3][8][10]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the API to a higher-energy amorphous state, typically stabilized by a polymer, can enhance solubility.[1][3]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][13]
Troubleshooting Guides
Issue 1: My compound is insoluble in aqueous buffers for my biological assay.
This guide provides a systematic approach to solubilizing your compound for aqueous-based experiments.
Workflow for Aqueous Solubilization
Caption: Workflow for troubleshooting poor aqueous solubility.
Step-by-Step Guidance:
-
Prepare a Concentrated Stock Solution: First, attempt to dissolve the compound in a non-aqueous, water-miscible solvent like 100% Dimethyl Sulfoxide (DMSO).[4] This is a common practice for creating high-concentration stock solutions for screening assays.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution directly into your final aqueous buffer. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological assay.
-
Observe for Precipitation: If the compound remains in solution at the desired final concentration, the problem is solved. If precipitation occurs, the compound's solubility limit in the DMSO/buffer mixture has been exceeded.
-
Employ Enabling Excipients: If direct dilution fails, consider using solubilizing excipients. These should be tested for compatibility with your specific assay.
-
Co-solvents: Prepare a formulation using a co-solvent system. A common approach is to dissolve the compound in a mixture of solvents like PEG 400, ethanol, and water.[9]
-
Cyclodextrins: Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective solubilizing agents that form inclusion complexes.[11][12] Prepare a solution of HP-β-CD in your buffer and then add the compound.
-
Surfactants: Low concentrations of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL can be used to create micellar solutions that enhance solubility.[11]
-
Table 1: Common Co-solvents and Excipients for Formulation
| Excipient Class | Example | Typical Concentration Range | Notes |
| Co-solvents | Propylene Glycol (PG) | 10-60% | Often used in oral and parenteral formulations.[9] |
| Polyethylene Glycol 400 (PEG 400) | 10-70% | Good solvent for many poorly soluble drugs.[2] | |
| Ethanol | 5-20% | Use must be compatible with the experimental model.[9] | |
| Dimethyl Sulfoxide (DMSO) | <1% (in vitro), variable (in vivo) | Excellent solubilizer, but can have biological effects.[4][9] | |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5-40% (w/v) | Increases solubility by forming inclusion complexes.[9] |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1-5% | Forms micelles to solubilize hydrophobic compounds.[11] |
| Solutol® HS 15 | 1-10% | Non-ionic solubilizer and emulsifying agent. |
Issue 2: How do I quantitatively measure the solubility of my compound?
Quantitative solubility can be measured using two main approaches: kinetic and thermodynamic. Kinetic solubility is faster and used for high-throughput screening, while thermodynamic (or equilibrium) solubility is more accurate and used in later-stage development.[6][14]
Conceptual Diagram: Solubility Measurement Approaches
Caption: Comparison of kinetic and thermodynamic solubility assays.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility of a compound.[15]
Materials:
-
This compound (solid powder)
-
Selected buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure undissolved solid remains at the end of the experiment.
-
Incubation: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the filtered supernatant with the same solvent used for the standard curve.
-
Analyze the diluted sample and standards by HPLC.
-
Calculate the concentration of the compound in the supernatant using the standard curve. This concentration represents the thermodynamic solubility.
-
Summary of Solubility Enhancement Techniques
The following table summarizes various strategies that can be employed when simple methods are insufficient.
Table 2: Comparison of Advanced Solubility Enhancement Strategies
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate.[8][10] | High drug loading; applicable to many compounds.[16] | May not increase equilibrium solubility; potential for particle aggregation.[1][8] |
| Amorphous Solid Dispersion | Overcomes crystal lattice energy by converting the drug to a high-energy amorphous form.[1][3] | Can significantly increase apparent solubility and bioavailability.[13] | Amorphous forms are less stable and may recrystallize over time.[13] |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in the GI tract.[1][13] | Enhances absorption of lipophilic drugs; can mitigate food effects.[10][13] | Potential for drug precipitation upon dilution; formulation complexity.[9] |
| Salt Formation | Converts an ionizable drug into a salt form with different crystal packing and higher aqueous solubility.[11][13] | Can increase solubility by several orders of magnitude; well-established technique.[11][13] | Only applicable to drugs with ionizable functional groups.[16] |
| Complexation | A host molecule (e.g., cyclodextrin) forms a non-covalent complex with the drug, shielding its hydrophobic parts.[8][11] | Increases solubility and can also improve stability.[17] | Limited by the stoichiometry of the complex; cyclodextrins are large molecules.[9][17] |
References
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. SOLUBILIZATION TECHNIQUES | PPTX [slideshare.net]
purification challenges with 2-benzyl-3-hydroxy-3H-isoindol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-benzyl-3-hydroxy-3H-isoindol-1-one.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a yellow oil or discolored solid, but the literature reports it as a white solid. What could be the cause?
A1: The appearance of a yellow color or an oily consistency in the final product typically indicates the presence of impurities. Potential causes include:
-
Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO).
-
Starting Material Contamination: Impurities in the starting materials, such as 2-formylbenzoic acid or benzylamine, can carry through the synthesis and cause discoloration.
-
Side-Reaction Products: The formation of byproducts during the synthesis can lead to a discolored product. For instance, oxidation or decomposition products can be colored.
-
Dehydration Product: The tertiary alcohol in this compound can be susceptible to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of a potentially colored iminium species or other conjugated systems.
We recommend purification by column chromatography or recrystallization to remove these impurities.
Q2: What are the common side products in the synthesis of this compound?
A2: Common side products can arise from several pathways:
-
Unreacted Starting Materials: Such as 2-formylbenzoic acid and benzylamine.
-
Over-oxidation or Reduction Products: Depending on the synthetic route, the hydroxyl group or the lactam carbonyl could be involved in side reactions.
-
Ring-Opened Products: Under certain pH conditions, the lactam ring can be susceptible to hydrolysis, leading to the formation of the corresponding amino acid.
-
Dehydration Products: As mentioned, the elimination of water from the 3-hydroxy group can occur.
Q3: My purified this compound decomposes upon storage. How can I improve its stability?
A3: 3-Hydroxyisoindolin-1-ones can be sensitive to acidic or basic conditions, as well as heat and light. For long-term storage, we recommend the following:
-
Storage Conditions: Store the compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C).
-
Inert Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Purity: Ensure the product is free from acidic or basic impurities that could catalyze decomposition.
Troubleshooting Guides
Purification by Column Chromatography
Column chromatography is a common and effective method for purifying this compound.
Problem 1: Poor separation of the product from impurities.
-
Solution:
-
Solvent System Optimization: A common mobile phase for this class of compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often key to good separation.
-
Adsorbent Choice: Silica gel is the standard stationary phase. If separation is still poor, consider using a different grade of silica gel (e.g., finer mesh size for higher resolution) or an alternative adsorbent like alumina (neutral or basic).
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column will lead to poor separation.
-
Problem 2: The product is not eluting from the column.
-
Solution:
-
Increase Solvent Polarity: If the product is strongly adsorbed to the silica gel, a more polar eluent is required. Gradually increase the proportion of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-5%). Be cautious, as methanol can sometimes dissolve silica gel.
-
Problem 3: The product decomposes on the silica gel column.
-
Solution:
-
Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. You can deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1% in the eluent).
-
Use an Alternative Adsorbent: Consider using neutral or basic alumina as the stationary phase.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Purification by Recrystallization
Recrystallization can be a highly effective method for obtaining a high-purity solid product.
Problem 1: The compound does not dissolve in the chosen solvent.
-
Solution:
-
Solvent Screening: Test a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for isoindolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/hexane.
-
Problem 2: The compound oils out instead of crystallizing.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.
-
Solvent System Adjustment: If the compound is too soluble, it may oil out. Try a solvent system where the compound has slightly lower solubility.
-
Problem 3: The recrystallized product is still impure.
-
Solution:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system may be necessary.
-
Activated Charcoal: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove it. Use charcoal sparingly, as it can also adsorb your product.
-
Quantitative Data Summary
The following table summarizes yields and physical states for various 3-hydroxyisoindolin-1-one derivatives as reported in the literature. This data can provide a benchmark for expected outcomes in the synthesis and purification of this compound.
| Compound | Yield | Physical State | Purification Method | Reference |
| 2-(3,5-Dimethylphenyl)-3-ethyl-3-hydroxyisoindolin-1-one | 61% | White solid | Column chromatography | [1] |
| 3-Ethyl-2-(4-fluorophenyl)-3-hydroxyisoindolin-1-one | 43% | White solid | Column chromatography | [1] |
| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | 39% | Yellow liquid | Column chromatography | [1] |
| 2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | 38% | White solid | Column chromatography | [1] |
| 3-Ethyl-3-hydroxy-5,6-dimethyl-2-phenylisoindolin-1-one | 23% | Yellow solid | Column chromatography | [1] |
| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | 60% | Not specified | Flash chromatography | [2] |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add the sample solution to the top of the silica gel.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the solid dissolves.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
interpreting unexpected results with 2-benzyl-3-hydroxy-3H-isoindol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-benzyl-3-hydroxy-3H-isoindol-1-one. The information provided is intended to help interpret unexpected experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential explanations and recommended actions.
Issue 1: Inconsistent Biological Activity or Potency
You observe significant variability in the biological effects of your compound across different experimental batches or over time.
-
Potential Cause 1: Compound Instability and Degradation. The isoindolinone scaffold, particularly with a hydroxyl group at the 3-position, can be susceptible to degradation or rearrangement under certain conditions (e.g., pH, temperature, presence of nucleophiles).[1] This can lead to the formation of inactive or different bioactive species.
-
Potential Cause 2: Presence of Unexpected Byproducts. The synthesis of related isoindolinone structures has been shown to sometimes yield unexpected products, such as indanone derivatives.[1] Trace amounts of highly active byproducts could lead to inconsistent results.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent biological activity.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
The compound exhibits biological activity or toxicity in assays where it was expected to be inactive.
-
Potential Cause: Unpredicted Mechanism of Action. While the intended target may be known, isoindolinone derivatives can possess a broad range of biological activities, including interactions with ion channels or enzymes not initially considered.[2][3][4] For instance, a related compound, 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one, has been shown to induce vasodilation by inhibiting calcium channels.[2]
-
Troubleshooting Steps:
-
Broad-Spectrum Screening: Test the compound in a panel of general toxicity assays (e.g., MTT, LDH release) and off-target screening panels (e.g., kinase or GPCR panels).
-
Structural Analogue Review: Investigate the literature for known biological activities of structurally similar compounds. The isoindolinone core is present in molecules with diverse activities, from anti-inflammatory to neuroprotective.[3][4]
-
Mechanism of Action Studies: If unexpected effects are confirmed, more in-depth mechanistic studies may be required.
Logical steps for investigating off-target effects. -
Frequently Asked Questions (FAQs)
Q1: My compound changes color in solution over time. Is this a concern?
A: Yes, a change in color often indicates chemical decomposition or reaction. The isoindolinone core can be susceptible to reactions that alter its chromophore. It is highly recommended to re-analyze the purity and structure of the solution's components via HPLC-MS and NMR to identify any new species. This is critical as degradation products may have different biological activities or toxicities.
Q2: I am observing the formation of an unexpected product in my reaction intended to modify this compound. What could be happening?
A: The hydroxyl group on the isoindolinone ring can participate in unexpected reactions. For example, treatment of a similar compound with hydrazine hydrate unexpectedly yielded a mixture of phthalazinone and amino-phthalazinone derivatives, rather than a single product.[1] Similarly, reactions with alkyllithium reagents have been shown to cause ring-opening and re-cyclization to form indanone derivatives.[1] It is crucial to meticulously characterize all reaction products.
Q3: What are the known biological targets for compounds with an isoindolinone core?
A: The isoindolinone framework is a "privileged structure" in medicinal chemistry and is found in compounds with a wide array of biological activities.[1] Depending on the substitutions, these compounds have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase (for Alzheimer's disease), cyclooxygenase (COX) inhibitors (anti-inflammatory), and modulators of ion channels.[2][3][4] Therefore, assuming a single, specific target without experimental validation can be misleading.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve compound in mobile phase B (Acetonitrile) to a concentration of 1 mg/mL. |
Protocol 2: MTT Assay for General Cytotoxicity Assessment
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-48 hours. Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
References
- 1. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasodilation effect of 2-benzyl-5-hydroxy-6-methoxy-3, 4-dihydroisoquinolin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Bioactivity of 2-benzyl-3-hydroxy-3H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential bioactivity of the novel compound, 2-benzyl-3-hydroxy-3H-isoindol-1-one. Drawing upon the established biological activities of the broader isoindolinone class of molecules, this document outlines experimental protocols and comparative data for three key areas of investigation: acetylcholinesterase inhibition, anticancer activity, and carbonic anhydrase inhibition. The provided methodologies and data from established isoindolinone derivatives serve as a benchmark for evaluating the therapeutic potential of this compound.
Acetylcholinesterase (AChE) Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several isoindoline-1,3-dione derivatives have demonstrated potent anti-AChE activity.
Comparative Data for AChE Inhibitors
| Compound | Target | IC50 (µM) |
| This compound | AChE | Data to be determined |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (Compound 7a) | AChE | 2.1 ± 0.6 |
| Isoindolin-1,3-dione-based acetohydrazide (Compound 8a) | AChE | 0.11 ± 0.05 |
| Rivastigmine (Standard) | AChE | 11.07 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the spectrophotometric method described by Ellman et al.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution (at various concentrations) or reference inhibitor to the respective wells.
-
Add 10 µL of AChE solution (e.g., 1 U/mL) to each well.
-
Incubate the plate for 10 minutes at 25°C.
-
Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
A control well should contain the same components but with the solvent used for the test compound instead of the compound itself.
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Cholinergic neurotransmission and the inhibitory action of this compound on AChE.
Anticancer Activity: Evaluating Cytotoxicity in Cancer Cell Lines
The isoindolinone scaffold is present in various compounds exhibiting anticancer properties. Therefore, evaluating the cytotoxic effects of this compound against cancer cell lines is a logical step in characterizing its bioactivity.
Comparative Data for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | Data to be determined |
| Ferrocene-substituted isoindolinone (Compound 11h) | A549 (Lung Carcinoma) | 1.0 |
| This compound | MCF-7 (Breast Cancer) | Data to be determined |
| Ferrocene-substituted isoindolinone (Compound 11h) | MCF-7 (Breast Cancer) | 1.5 |
| Doxorubicin (Standard) | Various | Varies (typically low µM) |
Experimental Protocol: WST-1 Cytotoxicity Assay
This protocol outlines a method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
Test compound (this compound) and reference drug (e.g., Doxorubicin)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, treat the cells with various concentrations of the test compound and a reference drug. Include untreated control wells.
-
Incubate the cells for another 24-48 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength greater than 600 nm is recommended.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be calculated from the dose-response curve.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.
Carbonic Anhydrase (CA) Inhibition: Exploring a Broad-Spectrum Target
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. Some isoindolinone derivatives have shown potent inhibitory activity against specific CA isoforms.
Comparative Data for Carbonic Anhydrase Inhibitors
| Compound | Target | Ki (nM) |
| This compound | hCA I & hCA II | Data to be determined |
| Isoindolinone derivative 2c | hCA I | 11.48 ± 4.18 |
| Isoindolinone derivative 2f | hCA I | 16.09 ± 4.14 |
| Isoindolinone derivative 2c | hCA II | 14.87 ± 3.25 |
| Isoindolinone derivative 2f | hCA II | 9.32 ± 2.35 |
| Acetazolamide (Standard) | hCA I & hCA II | Varies (nM range) |
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA), the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compound (this compound) and reference inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add the appropriate buffer.
-
Add the test compound at various concentrations or the reference inhibitor.
-
Add the carbonic anhydrase enzyme solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 1 hour) at room temperature.
-
The rate of the reaction is determined from the linear range of the absorbance plot.
-
The inhibition constant (Ki) can be determined by non-linear least-squares methods, comparing the reaction rates in the presence and absence of the inhibitor.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
A Comparative Guide to the Synthesis of 3-Hydroxyisoindolinones
The 3-hydroxyisoindolinone scaffold is a privileged structural motif found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of diverse nitrogen-containing heterocycles. The development of efficient and versatile methods for the construction of this core structure is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of several prominent synthetic strategies for 3-hydroxyisoindolinones, presenting key experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The following table summarizes the key performance indicators of various methods for the synthesis of 3-hydroxyisoindolinones, including reductive cyclization, Grignard reaction, transition-metal-catalyzed reactions, and metal-free approaches.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |
| Reductive Cyclization | 2-Acylbenzoic acids, Amines | NaBH₄ | 3 h | 25 | ~95% | Mild conditions, high yields, readily available starting materials. |
| Grignard Reaction | Phthalimides, Organohalides | Mg, Organohalide | 1-2 h | Reflux | 70-84% | Direct introduction of a variety of substituents at the 3-position.[1] |
| Ru-Catalyzed Cyclization | N-Substituted benzamides, Allylic alcohols | [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O | 16 h | 110 | 72% | Good functional group tolerance, atom economical.[2][3][4] |
| Co-Catalyzed Carbonylation | Phenylglycinol derivatives | Co(II)-tetramethylheptanedionate, DIAD | Not Specified | Not Specified | Good | High regioselectivity, preservation of stereochemistry.[5][6][7] |
| Metal-Free Cascade Reaction | 2-Alkynylbenzoic acids, Amines | None (in water) | Not Specified | Not Specified | Good to High | Environmentally benign (uses water as solvent), catalyst- and additive-free.[8] |
| Organocatalytic Reaction | 2-Formylarylnitriles, Malonates | Chiral bifunctional organocatalyst | 48 h | 25 | up to 87% | Enantioselective synthesis, mild conditions.[9] |
Experimental Protocols
This section provides detailed experimental procedures for key synthetic methods.
Reductive Cyclization of 2-Acylbenzoic Acid
This method involves the reductive amination of a 2-acylbenzoic acid followed by in situ cyclization.
Procedure: A solution of 2-acetylbenzoic acid (1.0 mmol) and an appropriate amine (1.2 mmol) in methanol (10 mL) is stirred at room temperature. After the formation of the corresponding enamine, sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred for a further 3 hours at room temperature. Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolinone.
Grignard Reaction with Phthalimide
This protocol describes the synthesis of 3-substituted 3-hydroxyisoindolinones via the addition of a Grignard reagent to a phthalimide.
Procedure: To a stirred suspension of magnesium turnings (2.4 mmol) in dry diethyl ether (5 mL) under an inert atmosphere, a solution of the appropriate organohalide (2.2 mmol) in dry diethyl ether (5 mL) is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed. A solution of N-substituted phthalimide (2.0 mmol) in dry THF (10 mL) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the 3-hydroxyisoindolinone.
Ruthenium-Catalyzed Cyclization of N-Substituted Benzamide
This procedure details the synthesis of 3-substituted isoindolinones from N-substituted benzamides and allylic alcohols.[2][3][4]
Procedure: A mixture of N-substituted benzamide (0.5 mmol), allylic alcohol (1.1 mmol), [{RuCl₂(p-cymene)}₂] (5.0 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (1.1 mmol) in 1,2-dichloroethane (3 mL) is heated at 110 °C for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give the corresponding 3-substituted isoindolinone.[2]
Cobalt-Catalyzed C(sp²)-H Carbonylation
This method provides access to 3-hydroxymethyl isoindolinones from phenylglycinol derivatives.[5][6][7]
Procedure: In a glovebox, a vial is charged with the phenylglycinol derivative (0.2 mmol), Co(II)-tetramethylheptanedionate (10 mol%), and a suitable ligand. The vial is sealed, removed from the glovebox, and placed under an atmosphere of carbon monoxide (1 atm). A solution of diisopropyl azodicarboxylate (DIAD) as a "CO" surrogate in a suitable solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the required time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-hydroxymethyl isoindolinone.
Metal-Free Cascade Reaction in Water
This environmentally friendly method utilizes water as a solvent for the synthesis of 3-hydroxyisoindolinones from 2-alkynylbenzoic acids and amines.[8]
Procedure: A mixture of the 2-alkynylbenzoic acid (0.2 mmol) and the corresponding amine (0.24 mmol) in water (2 mL) is stirred at the desired temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis Workflow and Logic
The following diagrams illustrate the general workflow and the logical relationship between the different synthetic approaches.
Caption: General workflow for the synthesis of 3-hydroxyisoindolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N -substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09877C [pubs.rsc.org]
- 3. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Hydroxymethyl Isoindolinones via Cobalt-Catalyzed C(sp2)-H Carbonylation of Phenylglycinol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of Isoindolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of 2-benzyl-3-hydroxy-3H-isoindol-1-one and its structural analogs, with a focus on their in vivo performance and therapeutic potential. By presenting key experimental data and detailed protocols, this document aims to facilitate further research and development in this promising class of compounds.
Comparative Efficacy of Isoindolinone Derivatives
The therapeutic potential of isoindolinone derivatives has been explored in various disease models, including neurodegenerative disorders and cancer. The following tables summarize the quantitative data from key studies, offering a clear comparison of the efficacy of different analogs.
Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | AChE | 0.91 | [1] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | AChE | 2.1 - 7.4 | [1] |
| N-benzylpiperidinylamine moiety derivative | AChE | 0.087 | [1] |
| N-benzylpiperidinylamine moiety derivative | BuChE | 7.76 | [1] |
| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | eeAChE | 3.33 | [2] |
AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase, eeAChE: eel Acetylcholinesterase
Table 2: Anticancer Activity of Isoindolinone and Indolin-2-one Derivatives
| Compound/Derivative | Cell Line | Activity | In Vivo Model | Efficacy | Reference |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc | IC50: 114.25 µM (48h) | Nude mice xenograft | - | [3] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc | IC50: 116.26 µM (48h) | Nude mice xenograft | - | [3] |
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline 12a | Ovarian cancer | - | Nude mice xenograft | 100.0 ± 0.3 % tumor growth suppression | [4] |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 | IC50: 2.93 ± 0.47 µM | - | VEGFR-2 Inhibition IC50: 0.503 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Preparation of Reagents: Prepare solutions of the test compound at various concentrations, the respective cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound solution, and DTNB. Incubate the mixture for a predefined period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate, at a specific wavelength (typically around 412 nm) over time.
-
Calculation: The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
In Vivo Xenograft Tumor Model
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutics in a living organism.
-
Cell Culture: Culture the desired cancer cell line (e.g., A549-Luc for lung cancer) under standard conditions.[3]
-
Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of the human tumor cells.[3]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, randomly assign mice to treatment and control groups. Administer the test compound (e.g., N-benzylisoindole-1,3-dione derivatives) and vehicle control intravenously or through other appropriate routes.[3]
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).[3] The percentage of tumor growth suppression is a key efficacy endpoint.[4]
Visualizing Molecular Pathways and Experimental Designs
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following visualizations were created using the DOT language.
Caption: Cholinergic signaling pathway and the inhibitory action of isoindolinone derivatives on AChE.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A detailed examination of the synthesis, biological activity, and therapeutic potential of a promising class of isoindolinone compounds.
This guide provides a comparative analysis of 2-benzyl-3-hydroxy-3H-isoindol-1-one and a selection of its structurally related analogs. The isoindolinone scaffold is a key feature in numerous biologically active compounds, demonstrating a wide range of therapeutic activities, including anticancer, anti-inflammatory, and enzymatic inhibition properties.[1][2][3] This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of these compounds, supported by experimental data and detailed methodologies.
Introduction to Isoindolinones
The 3-hydroxyisoindolin-1-one framework is a versatile heterocyclic structure found in both natural products and synthetic pharmaceutical agents.[1][3] Derivatives of isoindolinone have garnered significant attention due to their diverse pharmacological profiles. Notably, they have been investigated as inhibitors of enzymes such as carbonic anhydrase and poly (ADP-ribose) polymerase (PARP), both of which are validated targets in cancer therapy.[1] Furthermore, their cytotoxic effects against various cancer cell lines have been extensively documented.[2][4][5]
This guide focuses on this compound and compares its performance with other analogs, providing a clear, data-driven perspective on their potential as therapeutic agents.
Comparative Biological Activity
The biological activities of this compound and its related compounds have been evaluated through various in vitro assays. Key performance indicators such as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are summarized below to facilitate a direct comparison of their potency.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in physiological processes, and their inhibition has been a target for the treatment of several diseases, including cancer.[1] The inhibitory activity of several isoindolinone derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II) is presented in Table 1.
| Compound | Target | IC50 (nM)[1] | Ki (nM)[1] |
|---|---|---|---|
| 2a | hCA I | 20.13 ± 0.58 | 22.03 ± 9.21 |
| hCA II | 13.02 ± 0.04 | 9.32 ± 2.35 | |
| 2b | hCA I | 45.33 ± 0.67 | 49.49 ± 12.07 |
| hCA II | 34.50 ± 0.50 | 33.32 ± 15.11 | |
| 2c | hCA I | 11.24 ± 0.29 | 11.48 ± 4.18 |
| hCA II | 14.80 ± 0.20 | 14.87 ± 3.25 | |
| 2f | hCA I | 15.76 ± 0.33 | 16.09 ± 4.14 |
| hCA II | 14.97 ± 0.18 | 14.87 ± 3.25 | |
| Acetazolamide (Standard) | hCA I | 25.71 ± 0.81 | 27.20 ± 11.50 |
| hCA II | 34.60 ± 0.90 | 38.40 ± 14.60 |
Caption: Table 1. Inhibitory activity of selected isoindolinone derivatives against hCA I and hCA II.
Anticancer Activity
The cytotoxic effects of isoindolinone derivatives have been evaluated against various human cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7[2] | T47D (Breast Cancer) | 1 µg/mL |
| Compound 5h[4] | HT-29 (Colon Cancer) | 0.016 |
| H460 (Lung Cancer) | 0.0037 | |
| Compound 7c[5] | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |
| Compound 7d[5] | MCF-7 (Breast Cancer) | 2.93 ± 0.47 |
| Doxorubicin (Standard)[5] | MCF-7 (Breast Cancer) | 1.52 ± 0.21 |
Caption: Table 2. Anticancer activity of selected isoindolinone derivatives.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols for the key biological assays are provided below.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the compounds on hCA I and II were determined using a stopped-flow instrument to measure the CO2 hydration activity.
Procedure:
-
Enzyme Purification: Human CA I and II isoenzymes are purified from fresh human erythrocytes using Sepharose-4B-L-tyrosine-sulfonamide affinity chromatography.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the enzyme-catalyzed hydration of CO2.
-
Data Analysis: The initial rates of reaction are determined, and IC50 values are calculated from activity (%) versus inhibitor concentration plots. Ki values are then determined using the Cheng-Prusoff equation.[6]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8][9]
PARP Inhibition Assay
The activity of PARP enzymes can be measured using a colorimetric or chemiluminescent assay that detects the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[10][11]
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate coated with histone proteins.
-
Enzyme Reaction: PARP enzyme, biotinylated NAD+, and the test inhibitor are added to the wells.
-
Detection: After incubation, a streptavidin-HRP conjugate is added, followed by a chemiluminescent or colorimetric substrate.
-
Signal Measurement: The resulting signal, which is proportional to PARP activity, is measured using a luminometer or spectrophotometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the signal in the presence of the inhibitor to the control (no inhibitor).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: PARP Inhibition Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
Conclusion
The comparative analysis reveals that isoindolinone derivatives, including this compound and its analogs, represent a promising class of compounds with significant potential in cancer therapy. Their ability to inhibit key enzymes like carbonic anhydrase and exhibit potent cytotoxicity against various cancer cell lines underscores their therapeutic relevance. The presented data and experimental protocols provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as in vivo evaluations to translate these promising in vitro findings into clinical applications.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Benchmarking Isoindolinone Derivatives Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This guide will delve into the quantitative inhibitory data of select isoindolinone derivatives and compare them with standard AChE inhibitors, provide a detailed experimental protocol for assessing AChE inhibition, and visualize the relevant biological pathway and experimental workflow.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for a selection of isoindolinone derivatives and known acetylcholinesterase inhibitors.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindolinone Derivatives
| Compound Class | Derivative | AChE IC50 (µM) | Reference |
| Isoindoline-1,3-dione | 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | 0.91 | [3] |
| Isoindoline-1,3-dione | Derivative with nitrogen-containing connector | 1.1 | [3] |
| Isoindoline-1,3-dione | 2-(diethylaminoalkyl)-isoindoline-1,3-dione (6 methylene groups) | 0.9 | [3] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | para-fluoro substituted derivative (7a and 7f) | 2.1 | [4] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | General range of synthesized compounds | 2.1 - 7.4 | [3][4] |
| Isoindolin-1,3-dione-based acetohydrazide | Compound 8a | 0.11 ± 0.05 | [5] |
| Isoindolin-1,3-dione-based acetohydrazide | General range of synthesized compounds (8a-h) | 0.11 - 0.86 | [5] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Known Inhibitors (for comparison)
| Inhibitor | AChE IC50 (µM) | Reference |
| Donepezil | 0.023 ± 0.02 | [5] |
| Rivastigmine | 11.07 | [4] |
| Rivastigmine | 71.1 | [6] |
| Tacrine | Not specified in provided abstracts | |
| Huperzine A | More potent than Tacrine, Galantamine, and Rivastigmine | [2] |
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The most common method for determining acetylcholinesterase inhibitory activity is the spectrophotometric method developed by Ellman.[7][8]
Ellman's Method for AChE Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm.[7][9] The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (isoindolinone derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the phosphate buffer (pH 8.0).
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[10]
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 10 minutes).[8][10]
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for the AChE inhibition assay.
Caption: Cholinergic signaling pathway and the inhibitory action of isoindolinone derivatives on AChE.
Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Investigating the Molecular Target of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Comparative Guide
For researchers, scientists, and drug development professionals, pinpointing the precise molecular target of a compound is a critical step in the drug discovery pipeline. This guide provides a comparative framework to facilitate the investigation of the molecular target of 2-benzyl-3-hydroxy-3H-isoindol-1-one. While direct experimental evidence for this specific compound remains elusive in publicly available literature, the broader class of isoindolinone derivatives has been extensively studied, revealing several potential enzyme targets. This guide synthesizes available data on relevant isoindolinone analogs to propose likely molecular targets and provides the necessary experimental context for their validation.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Extensive research on this class of compounds points towards several potential molecular targets for this compound, primarily within the enzyme families of cholinesterases and carbonic anhydrases. Furthermore, observed anticancer and neuroprotective effects of some isoindolinone derivatives suggest other potential, though less defined, molecular pathways.
Potential Molecular Targets and Comparative Data
Based on structure-activity relationship (SAR) studies of analogous compounds, the most probable molecular targets for this compound are Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Carbonic Anhydrases (CAs).
Cholinesterase Inhibition
Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of AChE and BuChE, enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
| Compound/Alternative | Target Enzyme | IC50/Ki | Reference |
| Donepezil (Reference) | AChE | 0.023 µM (IC50) | [1] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 µM (IC50) | [2] |
| Isoindolin-1,3-dione-based acetohydrazide derivative 8a | AChE | 0.11 µM (IC50) | [2] |
| Isoindolin-1,3-dione-based acetohydrazide derivative 8a | BuChE | 30.2 µM (IC50) | [2] |
| N-benzylpiperidinylamine-isoindoline-1,3-dione derivative | AChE | 87 nM (IC50) | [2] |
| N-benzylpiperidinylamine-isoindoline-1,3-dione derivative | BuChE | 7.76 µM (IC50) | [2] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer. Several novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms.[3][4]
| Compound/Alternative | Target Enzyme | Ki | Reference |
| Acetazolamide (Reference) | hCA I | 18.16 nM | [3] |
| Acetazolamide (Reference) | hCA II | 18.16 nM | [3] |
| Isoindolinone derivative 2c | hCA I | 11.48 nM | [3] |
| Isoindolinone derivative 2f | hCA I | 16.09 nM | [3] |
| Isoindolinone derivative 2c | hCA II | 9.32 nM | [3] |
| Isoindolinone derivative 2e | hCA II | 14.87 nM | [3] |
Experimental Protocols
To experimentally validate the potential molecular targets of this compound, the following established methodologies can be employed.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Principle: The assay measures the activity of acetylcholinesterase (or butyrylcholinesterase) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).
-
Add DTNB solution to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase is typically assessed by measuring the inhibition of the enzyme's esterase activity.
Principle: This assay utilizes the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol. The rate of formation of the colored 4-nitrophenolate ion is monitored spectrophotometrically.
Protocol:
-
Purify human carbonic anhydrase I and II (hCA I and hCA II) from erythrocytes using affinity chromatography.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a cuvette or 96-well plate, add Tris-SO4 buffer (pH 7.4), the purified hCA enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate (NPA).
-
Monitor the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.
-
Calculate the enzyme activity and the percentage of inhibition at each inhibitor concentration.
-
Determine the Ki value, which represents the inhibition constant.
Visualizing the Investigative Workflow
The logical flow for identifying the molecular target of this compound can be visualized as follows:
Caption: Workflow for the identification of the molecular target.
Signaling Pathway Context: Cholinergic Neurotransmission
Understanding the context in which the potential targets operate is crucial. The following diagram illustrates the role of AChE in a cholinergic synapse.
Caption: Inhibition of AChE in the cholinergic synapse.
By following the outlined experimental protocols and leveraging the comparative data provided, researchers can systematically investigate and potentially confirm the molecular target of this compound, thereby advancing its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-benzyl-3-hydroxy-3H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Crucial Disclaimer: This document provides guidance based on general best practices for handling research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements in your location. Disposal of hazardous waste is regulated by law, and your EHS department is the ultimate authority on compliance.
Core Principles of Disposal
-
Do Not Dispose in Standard Waste Streams: Chemical waste must never be disposed of in the regular trash or poured down the drain.[1][2] Improper disposal can harm the environment and public health.
-
Segregation is Key: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[1][3][4]
-
Label Everything: All waste containers must be clearly and accurately labeled as soon as waste is added.[1][3][5][6][7][8]
-
Minimize Waste: Whenever possible, plan experiments to minimize the generation of chemical waste.
Personal Protective Equipment (PPE)
When handling 2-benzyl-3-hydroxy-3H-isoindol-1-one for disposal, appropriate PPE is mandatory to protect against potential chemical and physical hazards.[9][10]
-
Body Protection: A lab coat is the minimum requirement.[10][11][12] For tasks with a higher risk of splashes, consider a chemically resistant apron.
-
Eye and Face Protection: Safety glasses with side shields are the minimum.[11] When there is a splash hazard, chemical splash goggles should be worn.[11][12] A face shield worn over goggles provides an additional layer of protection.[11][12]
-
Hand Protection: Disposable nitrile gloves are standard for incidental contact.[11] If prolonged contact is anticipated, or if handling corrosive solvents, consult a glove compatibility chart or your EHS department for the appropriate glove material.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. The type of respirator depends on the specific hazards, and its use typically requires a formal respiratory protection program, including fit testing, as managed by your EHS department.
Step-by-Step Disposal Procedures
Solid Waste Disposal (Pure Compound)
If you have unadulterated this compound in its original container that needs to be disposed of:
-
Secure the Original Container: Ensure the container's cap is tightly sealed. If the original container is damaged, carefully transfer the contents to a new, compatible container with a secure lid.
-
Label the Container: Attach a hazardous waste tag provided by your EHS department to the container.[13] The label must include the full chemical name, not abbreviations or formulas.[1]
-
Store Appropriately: Store the labeled container in a designated satellite accumulation area until it is collected by your EHS department.[3] This area should be away from drains and incompatible materials.
Contaminated Solid Waste Disposal
This category includes items such as used gloves, contaminated weigh paper, and plasticware.
-
Collect in a Designated Container: Place all solid waste contaminated with the compound into a dedicated, clearly labeled container. A common practice is to use a pail lined with a clear plastic bag.[2][13]
-
Label the Container: The container must have a hazardous waste label indicating the contents (e.g., "Solid waste contaminated with this compound").
-
Keep Closed: The container should be kept closed except when adding waste.[2][13]
Liquid Waste Disposal (Solutions)
For solutions containing this compound:
-
Use a Compatible Waste Container: Collect all liquid waste in a chemically compatible container with a screw-on cap.[13] Plastic-coated glass or high-density polyethylene (HDPE) bottles are often used.
-
Label the Container: Affix a hazardous waste tag. List all components of the solution, including solvents and the compound, with their approximate concentrations or volumes.[1]
-
Segregate Waste Streams: Do not mix different liquid waste streams unless you are certain they are compatible. It is best practice to have separate waste containers for halogenated and non-halogenated solvents.[7]
-
Secondary Containment: Store liquid waste containers in secondary containment, such as a plastic tub, to contain any potential leaks.[13] The secondary container should be capable of holding the entire volume of the largest container within it.
Data Presentation: Disposal Summary
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Due to unknown specific hazards and the biological activity of related compounds, treat as hazardous. |
| Solid Waste Container | Original container or a sealed, labeled pail lined with a plastic bag. | Prevents release and ensures proper identification.[7][13] |
| Liquid Waste Container | Screw-capped, chemically compatible bottle (e.g., HDPE, plastic-coated glass). | Prevents leaks and spills.[13] |
| Container Labeling | Use EHS-provided hazardous waste tags.[1] | Ensures compliance and informs waste handlers of the contents and hazards.[5][6] |
| Required Label Info | "Hazardous Waste", full chemical names of all components, estimated concentrations, date of accumulation, and your name/lab information.[1][6][8][14] | Complies with regulations and ensures safe handling. |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the lab.[3] | Centralizes waste, prevents accidental spills, and facilitates EHS pickup. |
| Disposal Method | Collection by your institution's EHS department. | Ensures legal and safe disposal through licensed facilities.[1] |
Experimental Protocols
As this document focuses on disposal, no experimental protocols for synthesis or use are provided. The primary "protocol" is the safe and compliant disposal of waste generated from such experiments.
Mandatory Visualization
The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound.
Disposal Decision Workflow for a Research Chemical
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. actenviro.com [actenviro.com]
Personal protective equipment for handling 2-benzyl-3-hydroxy-3H-isoindol-1-one
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-benzyl-3-hydroxy-3H-isoindol-1-one. The following guidance is based on the safety protocols for structurally similar compounds, including N-Benzylbenzamide, N-Hydroxyphthalimide, and 1-Benzyl-3-hydroxy-1H-indazole. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities or when there is a splash hazard.[1] |
| Hand Protection | Protective gloves | Impervious gloves, such as nitrile or neoprene, are recommended. Always inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger scale operations, additional protective clothing may be necessary to prevent skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator is recommended if dust or aerosols are generated. | Engineering controls, such as a chemical fume hood, are the preferred method for controlling exposure. |
Operational Plan: Handling Procedures
Safe handling of this compound requires adherence to the following step-by-step protocol to minimize exposure and prevent contamination.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Weighing and Transfer:
-
Handle the solid compound in a well-ventilated area to avoid dust formation.
-
Use appropriate tools (e.g., spatula, weigh paper) for transfers.
-
Close the container tightly after use.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical:
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
The container should be sent to an approved waste disposal plant.[1]
-
Do not dispose of the chemical down the drain.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, should be considered contaminated.
-
Place these materials in a sealed bag or container and dispose of them as chemical waste.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
The rinsate should be collected and treated as chemical waste.
-
Follow institutional guidelines for the disposal of rinsed containers.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
